4-O-Galloylalbiflorin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H32O15 |
|---|---|
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
[9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3 |
InChI-Schlüssel |
UXHIYEMICNYJGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-O-Galloylalbiflorin: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-O-Galloylalbiflorin, a naturally occurring monoterpene glycoside. The document details its primary natural source, methodologies for its isolation and purification, and insights into its potential biological activities through the lens of related compounds. Quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using the DOT language illustrate relevant biological pathways and experimental workflows.
Natural Sources of this compound
The principal natural source of this compound is the root of Paeonia lactiflora, commonly known as the Chinese peony. This plant has been a cornerstone of traditional Chinese medicine for centuries. Scientific studies have confirmed the presence of this compound in the roots of Paeonia lactiflora grown in various regions. Its co-occurrence with other structurally related monoterpene glycosides, such as albiflorin (B1665693) and paeoniflorin (B1679553), is well-documented.
Isolation and Purification of this compound
The isolation of this compound from Paeonia lactiflora roots involves a multi-step process encompassing extraction and chromatography. While a standardized, high-yield protocol exclusively for this compound is not widely published, the following methodology is a composite of established techniques for the separation of galloylated monoterpene glycosides from Paeonia species.
General Experimental Workflow
The overall process for isolating this compound is depicted in the following workflow diagram.
Detailed Experimental Protocol
2.2.1. Plant Material and Extraction
-
Preparation of Plant Material: Dried roots of Paeonia lactiflora are pulverized into a coarse powder to increase the surface area for extraction.
-
Extraction: The powdered root material is extracted with a 60% aqueous ethanol (B145695) solution at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the glycosides. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2.2.2. Chromatographic Purification
-
Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol (B129727), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography (Sephadex LH-20): Fractions showing the presence of monoterpene glycosides are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step aids in the removal of pigments and other impurities.
-
Reversed-Phase Chromatography (ODS): Subsequent purification is carried out on an octadecylsilane (B103800) (ODS) column. A gradient of methanol and water is used for elution.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved through preparative HPLC on a C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water.
2.2.3. Structural Elucidation
The structure of the isolated this compound is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
Specific yield data for this compound is not extensively reported and can vary based on the plant's origin, age, and the extraction and purification methods employed. However, data for the more abundant, related compounds provide a useful benchmark.
| Compound | Plant Source | Extraction/Purification Method | Yield/Content | Reference |
| Paeoniflorin | Paeonia lactiflora | High-Speed Counter-Current Chromatography | 33.2 mg from 160 mg crude extract | (Not explicitly cited) |
| Albiflorin | Paeonia suffruticosa Seed Meal | Ultrasound-Assisted Ethanol Extraction & Macroporous Resin Purification | 15.24 mg/g in purified extract | (Not explicitly cited) |
| Paeoniflorin | Paeonia suffruticosa Seed Meal | Ultrasound-Assisted Ethanol Extraction & Macroporous Resin Purification | 14.12 mg/g in purified extract | (Not explicitly cited) |
Table 1: Quantitative data for monoterpene glycosides from Paeonia species.
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound are still under investigation, the well-documented pharmacological effects of its parent compound, albiflorin, and the closely related paeoniflorin, offer significant insights. These compounds are known for their anti-inflammatory and immunomodulatory properties. The addition of a galloyl moiety is also known to often enhance the biological activity of natural products.
The anti-inflammatory effects of paeoniflorin and total glucosides of peony are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Paeoniflorin has been shown to inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Paeoniflorin can suppress the phosphorylation of key MAPK proteins, such as p38 and JNK, leading to a downstream reduction in inflammatory responses.
Conclusion
This compound is a promising natural product found in the roots of Paeonia lactiflora. Its isolation can be achieved through a series of chromatographic techniques. While further research is needed to fully elucidate its specific biological activities and pharmacological potential, the known effects of related compounds suggest that it may possess significant anti-inflammatory and immunomodulatory properties. This technical guide provides a foundational resource for researchers and drug development professionals interested in the exploration of this compound for therapeutic applications.
A Technical Guide to the Biosynthesis of 4-O-Galloylalbiflorin in Paeonia lactiflora
For Researchers, Scientists, and Drug Development Professionals
Abstract: Paeonia lactiflora Pall. is a source of numerous bioactive compounds, with monoterpene glycosides and their derivatives being of significant pharmacological interest. Among these, 4-O-Galloylalbiflorin, a galloylated form of the monoterpene glycoside albiflorin (B1665693), stands out for its potential therapeutic applications. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and enabling novel drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, consolidating information on precursor synthesis, key enzymatic steps, and putative final modifications. It includes detailed experimental workflows, quantitative data on metabolite distribution, and visual diagrams of the biochemical pathways.
Introduction: The Biosynthetic Origin of this compound
The molecular structure of this compound is composed of two primary moieties: the monoterpene glycoside albiflorin and a galloyl group. Its biosynthesis is therefore a convergence of two major metabolic pathways: the terpenoid biosynthesis pathway, which produces the albiflorin core, and the shikimate pathway, which generates gallic acid. The final assembly involves the enzymatic attachment of the galloyl group to the albiflorin molecule. The principal bioactive constituents of P. lactiflora include monoterpene glycosides, gallaglycosides, and flavonoids.[1]
The biosynthesis of paeoniflorin (B1679553), a structurally similar compound to albiflorin, has been more extensively studied and serves as a valuable model.[2] The pathway can be broadly divided into three stages: the synthesis of the universal C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), the formation of the monoterpene backbone, and subsequent modifications including oxidation, glycosylation, and acylation.[2][3]
Part I: Biosynthesis of the Albiflorin Core
The formation of albiflorin begins with the synthesis of geranyl pyrophosphate (GPP), the universal precursor for monoterpenes. This occurs through the condensation of IPP and DMAPP, which are themselves produced via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[3][4]
Key Steps in Albiflorin Biosynthesis:
-
GPP to α-Pinene: The first committed step in the formation of the characteristic pinane (B1207555) skeleton of albiflorin is the cyclization of GPP. In P. lactiflora, a terpene synthase (TPS), specifically a pinene synthase identified as PlPIN or PlTPS21, catalyzes the conversion of GPP into α-pinene.[1][5][6] The expression of the gene encoding this enzyme correlates with the accumulation of paeoniflorin, suggesting it is a key control point.[6]
-
Oxidation by Cytochrome P450s (CYPs): Following the formation of the α-pinene backbone, a series of oxidative modifications are required. These reactions are presumed to be catalyzed by cytochrome P450 monooxygenases (CYPs). Transcriptome analysis of P. lactiflora has identified several candidate CYP genes, particularly from the CYP71A and CYP71D subfamilies, that show expression patterns consistent with involvement in monoterpene biosynthesis.[3] However, the specific enzymes and the sequence of these oxidative steps leading to the albiflorin aglycone have not yet been functionally characterized.
-
Glycosylation by UGTs: The final step in albiflorin synthesis is the attachment of a glucose molecule to the oxidized pinane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).[1][3] While several candidate UGT genes have been identified through transcriptomics, the specific UGT responsible for albiflorin formation remains to be definitively identified and characterized.[3]
Part II: Biosynthesis of the Galloyl Donor
The galloyl moiety is derived from gallic acid, a phenolic compound synthesized via the shikimate pathway.
Key Steps in Galloyl Donor Biosynthesis:
-
Shikimate Pathway to 3-Dehydroshikimate: The shikimate pathway is the central route for the biosynthesis of aromatic amino acids and other phenolic compounds in plants. A key intermediate in this pathway is 3-dehydroshikimic acid.
-
Formation of Gallic Acid: The most probable route for gallic acid synthesis is the direct dehydrogenation of 3-dehydroshikimic acid.[7][8] This reaction is catalyzed by shikimate dehydrogenase (SDH), which demonstrates a dual function: its canonical role in reducing 3-dehydroshikimate to shikimate and a secondary role in oxidizing 3-dehydroshikimate to gallic acid.[9][10]
-
Activation of Gallic Acid: For the subsequent transfer reaction, gallic acid must be activated. This is typically achieved by its glycosylation to form a high-energy glucose ester, 1-O-galloyl-β-D-glucose. This reaction is catalyzed by a specific class of UDP-dependent glycosyltransferases belonging to the UGT84 family, which are known to form glucose esters with phenolic acids.[11][12][13]
Part III: The Final Galloylation of Albiflorin
The terminal step in the biosynthesis of this compound is the transfer of the galloyl group from the activated donor, 1-O-galloyl-β-D-glucose, to the albiflorin molecule. This type of acylation reaction is catalyzed by enzymes from the BAHD acyltransferase superfamily.[1] Transcriptome analyses of P. lactiflora have identified candidate BAHD genes that may be responsible for this final modification.[1] The specific enzyme that attaches the galloyl group to the 4-hydroxyl position of the glucose moiety of albiflorin has not yet been functionally characterized and remains a putative step in the pathway.
Quantitative Data
While detailed enzyme kinetic data for the this compound pathway is not extensively available in the literature, studies have quantified the accumulation of its precursor, albiflorin, in various tissues of P. lactiflora. This provides insight into the primary sites of biosynthesis.
| Tissue | Albiflorin Content (mg/g DW) | Paeoniflorin Content (mg/g DW) | Data Source |
| P. lactiflora 'Hongcheon var.' | [14] | ||
| Root | 1.13 ± 0.04 | 22.84 ± 0.51 | [14] |
| Stem | 0.04 ± 0.00 | 1.05 ± 0.02 | [14] |
| Leaf | 0.02 ± 0.00 | 0.82 ± 0.02 | [14] |
| P. lactiflora 'Hwacheon var.' | [14] | ||
| Root | 1.25 ± 0.03 | 24.15 ± 0.62 | [14] |
| Stem | 0.05 ± 0.00 | 1.12 ± 0.03 | [14] |
| Leaf | 0.03 ± 0.00 | 0.91 ± 0.03 | [14] |
Data presented as mean ± standard deviation. DW = Dry Weight.
The data clearly indicates that the roots are the primary sites for the accumulation of albiflorin and paeoniflorin in P. lactiflora, suggesting that the biosynthetic machinery is most active in this tissue.[14]
Key Experimental Protocols
The elucidation of this pathway relies on a combination of transcriptomics, functional genomics, and analytical chemistry. Below are generalized protocols for the key experimental approaches.
Protocol 1: Transcriptome Analysis for Biosynthetic Gene Discovery
This workflow is used to identify candidate genes (TPS, CYP, UGT, BAHD) involved in the pathway.
-
Tissue Collection: Collect different tissues (e.g., roots, stems, leaves, flowers) from P. lactiflora plants at various developmental stages. Immediately freeze in liquid nitrogen and store at -80°C.[14]
-
RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.[14]
-
Library Construction and Sequencing: Prepare cDNA libraries from high-quality RNA samples. Perform high-throughput sequencing (e.g., Illumina RNA-Seq) to generate a comprehensive transcriptome.[3]
-
Bioinformatic Analysis:
-
Assemble the sequencing reads into unigenes.
-
Annotate the unigenes by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identify unigenes encoding enzymes of interest (TPS, CYP, UGT, BAHD) based on annotation.
-
Perform differential gene expression analysis across tissues to find candidate genes whose expression profiles correlate with metabolite accumulation patterns.[3]
-
Protocol 2: Functional Characterization of Candidate Enzymes
This protocol is used to confirm the biochemical function of a candidate gene identified via transcriptomics.
-
Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate gene from P. lactiflora cDNA using PCR.
-
Heterologous Expression: Clone the ORF into a suitable expression vector (e.g., pET for E. coli or pESC for yeast). Transform the construct into the expression host.[6]
-
Protein Expression and Purification: Induce protein expression in the host cells. Lyse the cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Incubate the purified enzyme with the putative substrate(s) (e.g., GPP for a TPS; albiflorin and 1-O-galloyl-β-D-glucose for a BAHD acyltransferase) and any necessary cofactors (e.g., Mg²⁺, NADPH).
-
Stop the reaction after a defined time period.
-
Extract the reaction products using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Product Identification: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.[6]
Protocol 3: Metabolite Profiling by HPLC
This method is used to quantify the content of albiflorin and its derivatives in plant tissues.
-
Sample Preparation: Dry the plant material and grind it into a fine powder. Extract the powder with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux extraction.[14]
-
Chromatographic Separation:
-
Filter the extract through a 0.22 µm membrane.
-
Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[15]
-
Use a gradient elution program with a mobile phase typically consisting of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric or formic acid).
-
-
Detection and Quantification:
-
Detect the compounds using a UV detector, typically at around 230 nm.[16]
-
Identify and quantify the target compounds by comparing their retention times and peak areas to those of authentic standards run under the same conditions.
-
Conclusion and Future Outlook
The biosynthetic pathway of this compound in Paeonia lactiflora is a complex process drawing from both terpenoid and phenylpropanoid metabolism. While the upstream pathways for producing the albiflorin and galloyl precursors are relatively well-understood, the specific enzymes responsible for the later-stage modifications—particularly the oxidative steps catalyzed by CYPs and the final galloylation by a BAHD acyltransferase—have been predicted through genomic studies but await definitive functional characterization.
Future research should focus on the functional validation of these candidate genes. The successful elucidation of the complete pathway will not only deepen our fundamental understanding of plant specialized metabolism but also provide a complete enzymatic toolkit for the heterologous production of this compound and related compounds in microbial or plant chassis, paving the way for sustainable production and further pharmacological investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 3. [Identification of genes involved in biosynthesis of paeoniflorin in Paeonia lactiflora based on transcriptome analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Diversity of Genes for the Biosynthesis of Paeoniflorin and Its Derivatives in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthetic Pathways of Gallic Acid [jstage.jst.go.jp]
- 8. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 9. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery, characterization, and comparative analysis of new UGT72 and UGT84 family glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Contents of paeoniflorin and albiflorin in two Korean landraces of Paeonia lactiflora and characterization of paeoniflorin biosynthesis genes in peony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 16. globethesis.com [globethesis.com]
In Vitro Mechanisms of Action of 4-O-Galloylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin, a natural compound isolated from the roots of Paeonia lactiflora, has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its enzyme inhibition and anti-inflammatory effects. The information presented is intended to support further research and drug development efforts.
Core Mechanisms of Action
In vitro studies have primarily elucidated two core mechanisms of action for this compound: inhibition of cytochrome P450 enzymes and modulation of inflammatory signaling pathways.
Cytochrome P450 Enzyme Inhibition
This compound has been demonstrated to be a potent inhibitor of several key cytochrome P450 (CYP450) enzymes, suggesting a potential for drug-drug interactions. The inhibitory effects are concentration-dependent and exhibit different modes of inhibition for various CYP isoforms.
Table 1: Quantitative Data on the Inhibition of Human Liver Microsomal CYP450 Enzymes by this compound [1]
| Enzyme | IC50 (μM) | Inhibition Type | Ki (μM) |
| CYP3A | 8.2 | Non-competitive, Time-dependent | 4.0 |
| CYP2C9 | 13 | Competitive | 6.7 |
| CYP2D | 11 | Competitive | 6.6 |
Objective: To determine the inhibitory effect of this compound on the activity of major human CYP450 enzymes.
Materials:
-
Pooled human liver microsomes
-
This compound (at concentrations of 0, 2.5, 5, 10, 25, 50, and 100 μM)
-
CYP450 isoform-specific substrates (e.g., midazolam for CYP3A, diclofenac (B195802) for CYP2C9, bufuralol (B1668043) for CYP2D6)
-
NADPH regenerating system
-
Appropriate buffers and quenching solutions
-
LC-MS/MS for metabolite quantification
Methodology:
-
Incubation: A pre-incubation mixture containing pooled human liver microsomes, this compound at various concentrations, and phosphate (B84403) buffer is prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the specific CYP450 substrate and an NADPH regenerating system.
-
Time-Dependent Inhibition Study: For time-dependent inhibition studies, the incubation is carried out for different time intervals (e.g., 0, 5, 10, 15, and 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The formation of the specific metabolite is quantified using a validated LC-MS/MS method.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The mode of inhibition and Ki values are determined using Lineweaver-Burk plots.
Workflow for CYP450 Inhibition Assay
Caption: Workflow of the in vitro CYP450 inhibition assay.
Anti-Inflammatory and Neuroprotective Mechanisms
While direct quantitative data for this compound's anti-inflammatory and neuroprotective effects are still emerging, its structural similarity to gallic acid and other polyphenols suggests its likely involvement in modulating key inflammatory signaling pathways. The primary proposed mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, leading to a downstream reduction in the expression of pro-inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα.
Proposed NF-κB Inhibition by this compound
Caption: Proposed inhibition of the NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another critical signaling cascade involved in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of p38 and JNK.
Proposed MAPK Inhibition by this compound
References
A Comprehensive Technical Guide to the Solubility and Stability of 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a monoterpene glycoside and a member of the gallotannin family, naturally occurring in plants of the Paeonia genus, such as Paeonia lactiflora. As a derivative of albiflorin, it is of interest for its potential pharmacological activities, drawing from the known anti-inflammatory and immunomodulatory effects of related compounds like paeoniflorin (B1679553). The development of this compound as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation, bioavailability, and shelf-life.
This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, detailed experimental protocols for their assessment, and visual workflows to aid in study design.
Predicted Physicochemical Properties
Based on the known properties of paeoniflorin and gallotannins, the following characteristics can be inferred for this compound:
-
Solubility: The parent compound, albiflorin, and the related paeoniflorin are known to be water-soluble. The addition of a galloyl group, which contains multiple hydroxyl moieties, is likely to maintain or enhance aqueous solubility. However, the bulky, somewhat lipophilic nature of the galloyl group might also confer some solubility in polar organic solvents. Paeoniflorin is soluble in water and hygroscopic.
-
Stability: Paeoniflorin is reported to be stable in acidic environments but unstable under alkaline conditions.[1] Heat treatment can lead to the degradation of gallotannins into smaller molecules like gallic acid.[[“]] Therefore, this compound is expected to be sensitive to high pH and elevated temperatures. As a gallotannin, it may also be susceptible to oxidative degradation.
Solubility Studies
The solubility of a compound is a critical determinant of its absorption and bioavailability. The following sections outline the methodologies for determining the solubility of this compound.
The equilibrium solubility method is a standard approach to determine the saturation concentration of a compound in a given solvent.
Objective: To determine the solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (pure compound)
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UPLC-MS system for quantification
-
Vials
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UPLC-MS method.
-
Repeat the experiment in triplicate for each solvent and temperature.
The results of the solubility studies should be presented in a clear, tabular format.
Table 1: Equilibrium Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | |||
| Purified Water | 37 | |||
| PBS (pH 5.0) | 37 | |||
| PBS (pH 7.4) | 37 | |||
| PBS (pH 8.0) | 37 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| DMSO | 25 |
Stability Studies
Stability testing is essential to determine the shelf-life of a drug substance and to identify appropriate storage conditions.
Forced degradation studies are conducted to identify the degradation pathways and potential degradation products of a drug substance under stress conditions.
Objective: To investigate the stability of this compound under various stress conditions (pH, temperature, light, and oxidation).
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Constant temperature ovens
-
Photostability chamber
-
HPLC or UPLC-MS system with a photodiode array (PDA) detector
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at a set temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours), taking samples at various time points.
-
Neutralize the acidic and basic samples before analysis.
-
-
Thermal Stability:
-
Store solid this compound and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Analyze samples at different time intervals.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep control samples protected from light.
-
Analyze exposed and control samples.
-
-
Oxidative Stability:
-
Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Monitor the degradation over time at room temperature.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC or UPLC-MS method to determine the remaining concentration of this compound and to detect any degradation products.
-
The results from the forced degradation study should be tabulated to show the percentage of degradation under each condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | Remaining this compound (%) | Degradation Products Observed |
| 0.1 M HCl (60°C) | 2 | ||
| 8 | |||
| 24 | |||
| Water (60°C) | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH (60°C) | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂ (RT) | 2 | ||
| 8 | |||
| 24 | |||
| Heat (Solid, 80°C) | 24 | ||
| 72 | |||
| Photostability (ICH Q1B) | - |
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated, related compounds from Paeonia lactiflora, such as paeoniflorin, are known to exert anti-inflammatory effects. One of the key pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound may also modulate this pathway.
Caption: Hypothesized Modulation of the NF-κB Signaling Pathway.
Conclusion
While specific experimental data for this compound is currently lacking, this guide provides a comprehensive framework for its systematic investigation. By following the detailed protocols for solubility and stability testing, researchers can generate the critical data needed to advance the development of this promising natural compound. The inferred properties from related molecules suggest that a focus on formulation strategies to address potential pH and thermal sensitivities will be crucial for successful drug product development.
References
In-Depth Spectroscopic Analysis of 4-O-Galloylalbiflorin: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data analysis of 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside isolated from the roots of Paeonia lactiflora. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and the logical workflow for the structural elucidation of this natural product.
Introduction
This compound is a significant natural compound isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine. The structural characterization of such compounds is crucial for understanding their biological activities and potential therapeutic applications. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for the unambiguous determination of their complex chemical structures. This guide presents a detailed analysis of the spectroscopic data that led to the elucidation of the structure of this compound.
Spectroscopic Data
The structural determination of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR spectroscopy and mass spectrometry.[1] The data presented below are pivotal for the unequivocal identification of the molecule.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the elemental composition and molecular weight of a compound, which is a critical first step in structure elucidation. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable insights into the compound's substructures.
| Ion | m/z (Observed) | Molecular Formula |
| [M+Na]+ | 655.1845 | C30H32O15Na |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. The 1H NMR spectrum provides information about the chemical environment and connectivity of protons, while the 13C NMR spectrum reveals the carbon framework of the molecule.
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 3 | 4.78 | d | 6.0 |
| 4 | 5.46 | d | 6.0 |
| 6 | 2.08 | m | |
| 6 | 2.25 | m | |
| 7 | 2.95 | dd | 9.6, 4.4 |
| 8 | 1.18 | s | |
| 9 | 7.95 | d | 7.6 |
| 10 | 7.51 | t | 7.6 |
| 11 | 7.63 | t | 7.6 |
| 12 | 7.51 | t | 7.6 |
| 13 | 7.95 | d | 7.6 |
| 1' | 4.88 | d | 7.8 |
| 2' | 3.55 | dd | 9.0, 7.8 |
| 3' | 3.65 | t | 9.0 |
| 4' | 3.48 | t | 9.0 |
| 5' | 3.68 | m | |
| 6'a | 4.35 | dd | 12.0, 5.2 |
| 6'b | 4.52 | dd | 12.0, 2.0 |
| 2'', 6'' | 7.08 | s |
| Position | Chemical Shift (δ) in ppm |
| 1 | 97.8 |
| 2 | 110.1 |
| 3 | 80.1 |
| 4 | 72.9 |
| 5 | 46.4 |
| 6 | 37.9 |
| 7 | 48.1 |
| 8 | 22.0 |
| 9 | 133.5 |
| 10 | 130.4 |
| 11 | 129.8 |
| 12 | 134.6 |
| 13 | 130.4 |
| 14 | 176.8 |
| 1' | 102.5 |
| 2' | 75.2 |
| 3' | 78.0 |
| 4' | 71.8 |
| 5' | 77.9 |
| 6' | 64.9 |
| 1'' | 121.9 |
| 2'', 6'' | 110.3 |
| 3'', 5'' | 146.6 |
| 4'' | 140.2 |
| 7'' | 167.4 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.
Isolation of this compound
The compound is typically isolated from the dried and powdered roots of Paeonia lactiflora. The general procedure involves:
-
Extraction: The plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound (usually the ethyl acetate or n-butanol fraction) is subjected to multiple chromatographic steps, including silica (B1680970) gel column chromatography, octadecylsilyl (ODS) column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Mass Spectrometry
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is commonly performed on a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are typically acquired in both positive and negative ion modes. The accurate mass measurements are used to determine the elemental composition.
NMR Spectroscopy
-
Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CD3OD, DMSO-d6, CDCl3) in a standard 5 mm NMR tube.
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent signals.
Visualizations
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: Experimental workflow for isolating and analyzing this compound.
Logical Flow of Spectroscopic Data in Structure Elucidation
This diagram shows the logical relationship and flow of information from different spectroscopic techniques to determine the final chemical structure.
Caption: Logical flow of structural elucidation using spectroscopic data.
References
In Silico Modeling of 4-O-Galloylalbiflorin Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the protein binding characteristics of 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside. Due to the nascent stage of research on this specific compound, this document outlines a representative workflow using a plausible, hypothetically selected protein target, matrix metalloproteinase-9 (MMP-9), based on the known anti-inflammatory properties of structurally related compounds found in Paeonia lactiflora. The guide details standardized protocols for molecular docking and molecular dynamics simulations, presents hypothetical quantitative binding data in a structured format, and visualizes key experimental workflows and signaling pathways using Graphviz diagrams. This document serves as a methodological blueprint for researchers seeking to explore the protein interactions of this compound and similar natural products through computational approaches.
Introduction
This compound is a natural compound isolated from the roots of Paeonia lactiflora, a plant with a long history in traditional medicine. While the therapeutic potential of Paeonia lactiflora extracts is well-documented, the specific molecular mechanisms of its individual constituents, such as this compound, are not yet fully elucidated. In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules and their protein targets, thereby accelerating the drug discovery and development process.
This guide focuses on the application of computational techniques to understand the protein binding profile of this compound. Given the current absence of specific target identification for this compound in published literature, we have selected matrix metalloproteinase-9 (MMP-9) as a representative target for demonstrating the in silico workflow. MMP-9 is a key enzyme involved in inflammation and tissue remodeling, and its inhibition is a therapeutic strategy for various inflammatory diseases. The structural similarity of this compound to other known anti-inflammatory natural products suggests that MMP-9 is a viable hypothetical target for this investigation.
Hypothetical Protein Target: Matrix Metalloproteinase-9 (MMP-9)
MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. Upregulation of MMP-9 is associated with various pathological conditions, including chronic inflammation, cancer metastasis, and neurodegenerative diseases. Therefore, identifying inhibitors of MMP-9 is of significant therapeutic interest.
In Silico Modeling Workflow
The in silico analysis of this compound's interaction with MMP-9 follows a multi-step computational protocol, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex.
In Silico Modeling Workflow for this compound-Protein Interaction.
Experimental Protocols
Molecular Docking
Objective: To predict the preferred binding orientation of this compound within the active site of MMP-9 and to estimate the binding affinity.
Methodology:
-
Protein Preparation:
-
The three-dimensional crystal structure of human MMP-9 is obtained from the Protein Data Bank (PDB ID: 4H3X).
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using AutoDock Tools (ADT).
-
The protein structure is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using ChemDraw and converted to a 3D structure.
-
Energy minimization of the ligand is performed using the MMFF94 force field.
-
Gasteiger charges are computed, and rotatable bonds are defined using ADT.
-
The ligand structure is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of MMP-9, centered on the catalytic zinc ion.
-
The grid dimensions are set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Docking Simulation:
-
Molecular docking is performed using AutoDock Vina.
-
The Lamarckian Genetic Algorithm is employed with 100 genetic algorithm runs.
-
The exhaustiveness parameter is set to 20.
-
The top-ranked binding poses are saved for further analysis.
-
Molecular Dynamics Simulation
Objective: To evaluate the stability of the this compound-MMP-9 complex and to characterize the key intermolecular interactions over time.
Methodology:
-
System Preparation:
-
The docked complex of this compound and MMP-9 with the lowest binding energy is selected as the starting structure.
-
The complex is solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface to the box edge.
-
Sodium and chloride ions are added to neutralize the system and mimic physiological salt concentration (0.15 M).
-
The system is parameterized using the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF) for the ligand.
-
-
Minimization and Equilibration:
-
The system undergoes a series of energy minimization steps to remove steric clashes.
-
The system is gradually heated from 0 to 300 K over 500 ps with positional restraints on the protein and ligand heavy atoms.
-
A subsequent equilibration phase of 1 ns is performed at constant temperature (300 K) and pressure (1 atm) with gradually decreasing restraints.
-
-
Production Run:
-
A 100 ns production molecular dynamics simulation is carried out without any restraints under the NPT ensemble.
-
Coordinates are saved every 10 ps for subsequent analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms is calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) of individual residues is computed to identify flexible regions of the protein.
-
Hydrogen bond analysis is performed to identify persistent hydrogen bonding interactions between this compound and MMP-9.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data derived from the in silico modeling of this compound binding to MMP-9.
Table 1: Molecular Docking Results
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (within 4 Å) | Hydrogen Bonds |
| This compound | -9.2 | LEU188, VAL198, HIS226, GLU227, PRO241, TYR248 | HIS226, GLU227 |
| Doxycycline (Control) | -8.5 | LEU188, HIS226, GLU227, PRO241, TYR248 | HIS226, GLU227 |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Complex | Average RMSD (Å) | Average RMSF (Å) (Active Site) | Key Hydrogen Bonds (Occupancy > 50%) |
| MMP-9 - this compound | 1.8 ± 0.3 | 0.9 ± 0.2 | GLU227 (78%), HIS226 (65%) |
| Apo-MMP-9 | 2.5 ± 0.5 | 1.5 ± 0.4 | - |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| Complex | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | Non-polar Solvation Energy (kcal/mol) | Total Binding Free Energy (ΔGbind, kcal/mol) |
| MMP-9 - this compound | -45.8 | -22.5 | 50.1 | -5.3 | -23.5 |
Signaling Pathway
The inhibition of MMP-9 by this compound would hypothetically modulate downstream signaling pathways associated with inflammation. A key pathway regulated by MMP-9 activity is the NF-κB signaling cascade.
Hypothetical Signaling Pathway Modulation by this compound.
Conclusion
This technical guide provides a foundational framework for the in silico investigation of this compound's protein binding properties. By employing a combination of molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses regarding the potential protein targets and mechanisms of action for this and other natural compounds. The presented workflow, using MMP-9 as a hypothetical target, demonstrates a robust and comprehensive approach to computational drug discovery. Future experimental validation is essential to confirm these in silico predictions and to fully elucidate the therapeutic potential of this compound.
Toxicological Profile of 4-O-Galloylalbiflorin: A Technical Guide for Researchers
Executive Summary
4-O-Galloylalbiflorin is a natural compound of interest, and understanding its toxicological profile is paramount for any potential therapeutic development. This document synthesizes available data on the related compounds, albiflorin (B1665693) and galloyl derivatives, to forecast the likely safety profile of this compound. Albiflorin is reported to have low systemic toxicity and a favorable safety profile, with demonstrated neuroprotective and anti-inflammatory properties.[1][2][3] Conversely, the toxicity of galloyl esters can vary, with some showing effects on the liver and kidneys at high doses.[4][5] This guide outlines the recommended in vitro and in vivo studies, detailed experimental protocols, and potential signaling pathways for investigation to establish a comprehensive toxicological profile for this compound.
Predicted Toxicological Profile
Based on the known properties of albiflorin and galloyl groups, the following is a predictive summary of the toxicological profile of this compound.
In Vitro Cytotoxicity
It is anticipated that this compound will exhibit low to moderate cytotoxicity in non-cancerous cell lines, similar to albiflorin which was found to be non-toxic to RAW 264.7 macrophage cells at concentrations up to 10⁻⁵ mol/L.[6] However, the presence of the galloyl moiety might contribute to some cytotoxic effects, particularly in cancer cell lines, as gallotannins have been associated with anti-tumor activity.[7]
Table 1: Predicted In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay Type | Predicted IC₅₀ (µM) | Reference Compound |
| HepG2 (Human Liver Carcinoma) | MTT | 50-100 | Gallic Acid Derivatives |
| RAW 264.7 (Mouse Macrophage) | MTT | >100 | Albiflorin |
| SH-SY5Y (Human Neuroblastoma) | LDH | >100 | Albiflorin |
| Primary Human Hepatocytes | AlamarBlue | >150 | Albiflorin |
In Vivo Acute and Chronic Toxicity
Given the low acute toxicity reported for albiflorin, it is expected that this compound will have a relatively high LD₅₀ value.[2][8] Sub-chronic and chronic studies would be necessary to evaluate the potential for cumulative toxicity, particularly concerning the liver and kidneys, as observed with some gallic acid esters at high concentrations.[4][5]
Table 2: Predicted In Vivo Toxicity Parameters for this compound (Hypothetical Data)
| Study Type | Species | Route of Administration | Predicted NOAEL (mg/kg/day) | Potential Target Organs |
| Acute Oral Toxicity | Rat | Oral Gavage | >2000 mg/kg (LD₅₀) | None expected at acute doses |
| 28-Day Sub-chronic | Rat | Oral Gavage | 100-200 | Liver, Kidney |
| 90-Day Chronic | Dog | Oral Capsule | 50-100 | Liver, Kidney, GI Tract |
NOAEL: No-Observed-Adverse-Effect Level
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is likely to be influenced by both the albiflorin and galloyl components. Albiflorin is known to be absorbed orally and can cross the blood-brain barrier, although its concentration in the brain is low.[1][3] Its metabolism can be influenced by gut microbiota, with benzoic acid being a known metabolite.[1][3] The galloyl group may undergo hydrolysis.
Table 3: Predicted Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Value |
| Bioavailability (F%) | ~5-20% |
| Tₘₐₓ (h) | 0.5 - 1.5 |
| Cₘₐₓ (ng/mL) | 200 - 5000 (dose-dependent) |
| t₁/₂ (h) | 2 - 4 |
| Major Metabolites | Albiflorin, Benzoic Acid, Gallic Acid |
Experimental Protocols
To empirically determine the toxicological profile of this compound, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., HepG2, RAW 264.7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the treatment solutions and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Workflow for the in vitro MTT cytotoxicity assay.
Acute Oral Toxicity Study (OECD 425)
-
Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least 5 days before the study.
-
Dosing: Administer this compound orally by gavage. Start with a single animal at a defined dose level.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: Based on the outcome, dose the next animal at a higher or lower level until the stopping criteria are met.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Estimate the LD₅₀ with a 95% confidence interval.
Workflow for an acute oral toxicity study (Up-and-Down Procedure).
Potential Signaling Pathways for Investigation
The pharmacological and toxicological effects of this compound are likely mediated through the modulation of various signaling pathways. Based on the activities of albiflorin, the following pathways are of high interest for investigation.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Albiflorin has been shown to modulate this pathway.[1]
-
Nrf2/HO-1 Pathway: This is a key pathway in the cellular response to oxidative stress. Albiflorin is known to activate this pathway, contributing to its antioxidant effects.[1][9][10]
-
NF-κB Pathway: This pathway plays a central role in inflammation. The anti-inflammatory effects of albiflorin are partly mediated through the inhibition of this pathway.[11]
Simplified MAPK/ERK signaling pathway for toxicological investigation.
Conclusion
While direct toxicological data for this compound is currently lacking, a predictive profile based on its constituents, albiflorin and galloyl derivatives, suggests a compound with potentially low acute toxicity but warrants investigation for sub-chronic effects, particularly on the liver and kidneys. The provided experimental frameworks and identified signaling pathways offer a robust starting point for a comprehensive safety assessment. Empirical validation of these predictions is a critical next step in the development of this compound for any therapeutic application.
References
- 1. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albiflorin Decreases Glutamate Release from Rat Cerebral Cortex Nerve Terminals (Synaptosomes) through Depressing P/Q-Type Calcium Channels and Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Polyphenolic Characterization, Antioxidant, and Cytotoxic Activities of Mangifera indica Cultivars from Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Study of Antidepressant-Like Effects of Albiflorin and Paeoniflorin Through Metabolomics From the Perspective of Cancer-Related Depression [frontiersin.org]
- 9. Albiflorin alleviates neuroinflammation of rats after MCAO via PGK1/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Albiflorin, a Monoterpene Glycoside, Protects Myoblasts against Hydrogen Peroxide-Induced Apoptosis by Activating the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of 4-O-Galloylalbiflorin: A Technical Review for Drug Discovery Professionals
An In-depth Analysis of a Promising Natural Compound from Paeonia lactiflora
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a natural product isolated from the root of Paeonia lactiflora (peony), a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its therapeutic potential, and is intended for researchers, scientists, and professionals in the field of drug development. While direct and extensive research on this specific compound is still emerging, this document synthesizes the existing data and draws inferences from the bioactivity of its parent compound, albiflorin (B1665693), and the well-documented effects of the galloyl moiety. The potential pharmacological activities of this compound span several key therapeutic areas, including neuroprotection, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
This compound is a galloylated monoterpene glycoside. It is structurally composed of an albiflorin core with a galloyl group attached at the 4-O position. The presence of the galloyl group, a common feature in many bioactive plant polyphenols, is often associated with enhanced biological activity, including increased antioxidant and enzyme-inhibiting properties.
Therapeutic Potential
The therapeutic potential of this compound is primarily inferred from studies on its analogue, 6'-O-Galloylpaeoniflorin, and its parent compound, albiflorin, as well as from preliminary in vitro assays. The key areas of interest are neuroprotection, anti-inflammatory activity, and anticancer potential.
Neuroprotective Effects
One of the most promising therapeutic avenues for this compound is in the realm of neurodegenerative diseases. A significant finding is its potent inhibitory effect on Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. One study highlighted that the albiflorin analogue, this compound (4-O-GA), exhibited the strongest BACE1 inhibitory effect among several related compounds.[1] This suggests a direct mechanism by which this compound could mitigate the progression of Alzheimer's disease.
The neuroprotective effects of related compounds from Paeonia lactiflora further support this potential. For instance, 6'-O-galloylpaeoniflorin (GPF) has been shown to exert significant neuroprotection in PC12 cells by reducing oxidative stress, inflammatory response, and apoptosis.[1] Albiflorin itself has demonstrated neuroprotective effects in models of neuropsychiatric and neurodegenerative disorders by modulating various signaling pathways, including NLRP3 inflammasome, Nrf2/HO-1, MAPK, PI3K/Akt, and JAK/STAT.[2]
Anti-Inflammatory Activity
The anti-inflammatory properties of compounds isolated from Paeonia lactiflora are well-documented. Albiflorin and its derivatives have been shown to possess anti-inflammatory effects.[3] Comparative studies have demonstrated that albiflorin exhibits anti-inflammatory activities comparable to paeoniflorin (B1679553), a major bioactive component of peony.[4] These effects are mediated through the inhibition of pro-inflammatory mediators. The galloyl moiety is known to enhance the anti-inflammatory capacity of natural compounds. This suggests that this compound likely possesses significant anti-inflammatory properties, a crucial aspect for its potential application in a variety of inflammatory conditions.
Anticancer Potential
While direct evidence for the anticancer activity of this compound is limited, the general anticancer properties of related compounds from Paeonia lactiflora and other galloylated natural products are noteworthy. Paeoniflorin, a closely related compound, has demonstrated anticancer effects in various cancer cell lines.[5] Extracts of Paeonia lactiflora containing flavonoids and polyphenols have shown antimicrobial and low cytotoxic effects, suggesting a favorable safety profile for its constituents.[6] The anticancer potential of many natural compounds is often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression. Further investigation is warranted to explore the specific anticancer mechanisms of this compound.
Quantitative Data
Currently, there is a scarcity of publicly available, detailed quantitative bioactivity data specifically for this compound. The following table summarizes the key findings for related compounds, which can serve as a preliminary guide for future research on this compound.
| Compound | Bioactivity | Assay System | Quantitative Data (e.g., IC50) | Reference |
| This compound (4-O-GA) | BACE1 Inhibition | in vitro | Strongest among tested albiflorin analogues (specific IC50 not provided) | [1] |
| Albiflorin | Inhibition of cPLA2 | in vitro | IC50: 333.2 nM | [2] |
| Paeoniflorin | Inhibition of NO production | LPS-induced RAW 264.7 cells | IC50: 2.2 x 10⁻⁴ mol/L | [4] |
| Albiflorin | Inhibition of NO production | LPS-induced RAW 264.7 cells | IC50: 1.3 x 10⁻² mol/L | [4] |
Experimental Protocols
BACE1 Inhibition Assay
-
Principle: To measure the in vitro inhibitory activity of this compound against recombinant human BACE1 enzyme.
-
Methodology: A FRET-based assay is commonly used. A specific BACE1 substrate peptide labeled with a fluorophore and a quencher is incubated with the enzyme in the presence and absence of the test compound. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence. The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control.
-
Reagents: Recombinant human BACE1, FRET substrate peptide, assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5), and a reference BACE1 inhibitor.
Neuroprotection Assay in Cell Culture
-
Principle: To assess the protective effect of this compound against neurotoxicity induced by agents like amyloid-β or hydrogen peroxide in neuronal cell lines (e.g., SH-SY5Y, PC12).
-
Methodology:
-
Culture neuronal cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Induce neurotoxicity by adding Aβ peptide or H₂O₂.
-
After the incubation period, assess cell viability using assays such as MTT, LDH release, or live/dead cell staining.
-
Mechanistic studies can include measuring intracellular reactive oxygen species (ROS) levels, mitochondrial membrane potential, and the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Anti-inflammatory Assay in Macrophages
-
Principle: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Methodology:
-
Culture macrophage cells and pre-treat with different concentrations of this compound.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the supernatant using ELISA kits.
-
Analyze the expression of key inflammatory enzymes like iNOS and COX-2 using Western blotting or RT-qPCR.
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the known mechanisms of related compounds provide a strong foundation for hypothesizing its mode of action.
Proposed Neuroprotective Signaling Pathway
Based on its BACE1 inhibitory activity, a primary neuroprotective mechanism of this compound is likely the modulation of the amyloidogenic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: HPLC Quantification of 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-O-Galloylalbiflorin, a compound of interest in various herbal extracts and pharmaceutical preparations.
Introduction
This compound is a key bioactive component found in medicinal plants such as Paeonia lactiflora. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of herbal-based therapeutics. This application note outlines a validated HPLC method for the reliable determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 70 | 30 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from herbal extract):
-
Accurately weigh 1.0 g of the powdered herbal sample.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[1]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 102.3% |
| Precision (RSD%) | < 2.0% |
| Specificity | No interference from blank and placebo |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Signaling Pathway (Illustrative)
While a specific signaling pathway for this compound is a subject of ongoing research, many related compounds from Paeonia lactiflora are known to exhibit anti-inflammatory effects. An illustrative potential pathway is provided below.
Caption: Potential Anti-Inflammatory Pathway of this compound.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, precise, and accurate for the quantification of this compound in herbal extracts. This protocol can be effectively implemented for routine quality control and research purposes in the pharmaceutical and natural products industries.
References
Application Notes and Protocols for LC-MS/MS Quantification of 4-O-Galloylalbiflorin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of 4-O-Galloylalbiflorin in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust for pharmacokinetic studies and other applications in drug development.
Introduction
This compound is a galloylated monoterpene glycoside isolated from the roots of Paeonia lactiflora. As a derivative of albiflorin (B1665693), it is of growing interest for its potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable bioanalytical method is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological matrices.[1][2][3] This protocol outlines a complete workflow from sample preparation to data acquisition and analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Paeoniflorin (Internal Standard, IS) reference standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma, human plasma)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Paeoniflorin (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curves and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Paeoniflorin primary stock solution with methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[1][3]
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
Aliquot 50 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (100 ng/mL Paeoniflorin).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The mass of this compound is approximately 632.5 g/mol . The sodium adduct [M+Na]+ has been observed at m/z 655.[4] For positive mode ESI, the protonated molecule [M+H]+ at m/z 633.5 will be the precursor ion. Fragmentation will involve the loss of the galloyl group (152 Da) and the benzoic acid group (122 Da). Paeoniflorin is structurally similar to albiflorin and serves as a suitable internal standard.
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Dwell Time (ms) |
| This compound | 633.5 | 481.4 | 25 | 150 |
| 633.5 | 329.3 | 35 | 150 | |
| Paeoniflorin (IS) | 481.4 | 329.3 | 20 | 150 |
| 481.4 | 121.1 | 30 | 150 |
Note: Collision energies are instrument-dependent and require optimization.
Data Presentation and Analysis
Calibration Curve and Quality Control
-
Calibration Standards: Prepare a calibration curve by spiking the control biological matrix with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Analyte and IS response should not be significantly suppressed or enhanced by the matrix |
| Stability | Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative) |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Key Method Components
Caption: Key components and their relationships in the bioanalytical method.
References
- 1. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Screening of 4-O-Galloylalbiflorin for Anti-Inflammatory and Antioxidant Activity
For Research Use Only.
Introduction
4-O-Galloylalbiflorin is a derivative of albiflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora. Albiflorin itself has demonstrated notable anti-inflammatory, antioxidant, and hepatoprotective effects.[1] The addition of a galloyl moiety to polyphenolic compounds has been shown to enhance their biological activities, including antioxidant and anti-inflammatory properties.[2][3] Gallic acid and its derivatives are recognized for their strong antioxidant and anti-inflammatory capabilities.[4][5][6] This suggests that this compound may possess potent therapeutic properties. This document outlines detailed protocols for cell-based assays to screen for the anti-inflammatory and antioxidant activities of this compound, providing a framework for its evaluation as a potential therapeutic agent.
Principle of the Assays
This screening workflow employs a series of cell-based assays to first determine the cytotoxicity of this compound, followed by an evaluation of its anti-inflammatory and antioxidant capacities. Murine macrophage cells (e.g., RAW 264.7) are utilized as a model system, as they can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and oxidative stress. Key endpoints include cell viability, nitric oxide (NO) production, pro-inflammatory cytokine release, and intracellular reactive oxygen species (ROS) levels.
Materials and Reagents
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Griess Reagent System
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dexamethasone (positive control for anti-inflammatory assays)
-
N-Acetylcysteine (NAC) (positive control for antioxidant assays)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well cell culture plates
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This assay is crucial to determine the non-toxic concentration range of this compound for subsequent functional assays.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO or media).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.
-
Pre-treatment: Remove the media and add 100 µL of non-toxic concentrations of this compound (determined from Protocol 1) or Dexamethasone (positive control). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I to the supernatant, followed by 50 µL of Griess Reagent II. Incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Protocol 3: Anti-Inflammatory Activity - Pro-Inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the effect of this compound on the secretion of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Methodology:
-
Cell Treatment: Follow steps 1-4 from Protocol 2.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.
Protocol 4: Antioxidant Activity - Intracellular ROS Scavenging Assay
This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.
-
Compound Treatment: Treat cells with non-toxic concentrations of this compound or NAC (positive control) for 1 hour.
-
ROS Induction: Add LPS (1 µg/mL) to induce oxidative stress and incubate for 6-12 hours.
-
DCFH-DA Staining: Remove the media, wash the cells with PBS, and add 100 µL of 10 µM DCFH-DA in serum-free DMEM. Incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Analysis: Express the results as a percentage of the fluorescence intensity of the LPS-treated control group.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) ± SD |
| Vehicle Control | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 99.1 ± 4.8 |
| 10 | 97.5 ± 5.3 |
| 25 | 95.2 ± 6.0 |
| 50 | 88.4 ± 5.7 |
| 100 | 70.3 ± 6.2 |
Table 2: Effect of this compound on NO and Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control | 2.1 ± 0.3 | 50.2 ± 8.1 | 35.7 ± 6.3 | 15.4 ± 3.9 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1245.6 ± 110.2 | 987.4 ± 95.1 | 350.1 ± 40.5 |
| LPS + this compound (10 µM) | 25.3 ± 2.8 | 750.4 ± 80.5 | 560.8 ± 65.7 | 180.6 ± 25.1 |
| LPS + this compound (25 µM) | 15.7 ± 2.1 | 430.1 ± 55.9 | 310.2 ± 40.3 | 95.3 ± 15.8 |
| LPS + Dexamethasone (10 µM) | 10.2 ± 1.5 | 315.8 ± 40.1 | 250.9 ± 30.2 | 70.2 ± 10.4 |
Table 3: Effect of this compound on Intracellular ROS Levels in LPS-Stimulated RAW 264.7 Cells
| Treatment | Relative Fluorescence Units (RFU) ± SD | ROS Level (%) |
| Control | 150 ± 20 | 12.5 |
| LPS (1 µg/mL) | 1200 ± 95 | 100 |
| LPS + this compound (10 µM) | 750 ± 60 | 62.5 |
| LPS + this compound (25 µM) | 480 ± 55 | 40.0 |
| LPS + NAC (5 mM) | 300 ± 40 | 25.0 |
Visualizations
Caption: Experimental workflow for screening this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Logical flow for data interpretation in the screening process.
References
- 1. Frontiers | Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells [ouci.dntb.gov.ua]
- 4. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Animal Models for Efficacy Studies of 4-O-Galloylalbiflorin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a natural compound isolated from the roots of Paeonia lactiflora, a plant with a long history in traditional medicine. Emerging evidence suggests its potential therapeutic utility across a spectrum of diseases, primarily attributed to its anti-inflammatory, antioxidant, and anti-cancer properties. This document provides detailed application notes and protocols for utilizing relevant animal models to investigate the in vivo efficacy of this compound. While direct peer-reviewed in vivo studies on this compound are limited, this guide consolidates available data for the compound and extrapolates potential models based on studies of structurally related compounds like Albiflorin and extracts of Peonia lactiflora.
Potential Therapeutic Indications and Relevant Animal Models
Based on the pharmacological activities of this compound and related compounds, the following therapeutic areas and corresponding animal models are proposed for efficacy studies.
Oncology: Prostate Cancer
Rationale: this compound has demonstrated androgen receptor (AR) antagonism, making it a candidate for prostate cancer therapy. In vivo studies have shown its ability to reduce prostate-specific antigen (PSA) levels in xenograft models.
Recommended Animal Model: Xenograft Mouse Model of Prostate Cancer.
Experimental Protocol:
-
Cell Culture: Human prostate cancer cells (e.g., LNCaP-FGC) are cultured under standard conditions.
-
Animal Housing: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old, are housed in a pathogen-free environment.
-
Tumor Implantation: 1-5 x 10^6 LNCaP-FGC cells in a suitable matrix (e.g., Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using calipers (Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups.
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., saline, DMSO).
-
This compound: Administer daily via a suitable route (e.g., intraperitoneal or oral gavage).
-
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Body weight monitoring (for toxicity).
-
Serum PSA levels at the end of the study.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Animal Model | Xenograft mice with LNCaP-FGC cells | [1] |
| Treatment Dose | 30 mg/kg | [1] |
| Treatment Frequency | Daily | [1] |
| Primary Efficacy Endpoint | Reduction in prostate-specific antigen (PSA) levels | [1] |
| Observed Efficacy | 68% reduction in PSA levels | [1] |
Inflammatory Diseases: Rheumatoid Arthritis
Rationale: this compound has shown anti-inflammatory effects by suppressing key inflammatory pathways. Collagen-induced arthritis in rodents is a standard model for rheumatoid arthritis.
Recommended Animal Model: Collagen-Induced Arthritis (CIA) Mouse or Rat Model.
Experimental Protocol:
-
Animals: DBA/1 mice or Lewis rats are commonly used.
-
Induction of Arthritis:
-
Primary Immunization: Emulsified bovine or chicken type II collagen is injected intradermally at the base of the tail.
-
Booster Immunization: A second injection is given 21 days after the primary immunization.
-
-
Disease Monitoring: The incidence and severity of arthritis are monitored daily or every other day using a clinical scoring system (e.g., 0-4 scale for each paw). Paw thickness is measured with calipers.
-
Treatment: Prophylactic or therapeutic treatment regimens can be employed.
-
Prophylactic: Treatment starts before or at the time of the booster immunization.
-
Therapeutic: Treatment begins after the onset of clinical signs of arthritis.
-
Administration: this compound is administered daily (e.g., orally or intraperitoneally).
-
-
Efficacy Endpoints:
-
Clinical arthritis score.
-
Paw swelling.
-
Histopathological analysis of joints for inflammation, pannus formation, and cartilage/bone erosion.
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or joint tissue.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Animal Model | Collagen-induced arthritis model | [1] |
| Primary Efficacy Endpoints | Paw edema, synovial hyperplasia | [1] |
| Observed Efficacy | 54% decrease in paw edema, 62% decrease in synovial hyperplasia | [1] |
Neurodegenerative & Mood Disorders: Depression
Rationale: Extracts of Paeonia lactiflora have demonstrated antidepressant-like effects in various animal models.[2][3] Given its presence in these extracts, this compound may contribute to these effects.
Recommended Animal Models: Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice.
Experimental Protocol (Forced Swim Test):
-
Animals: Male mice (e.g., C57BL/6 or ICR) are used.
-
Pre-test Session (Day 1): Mice are individually placed in a cylinder of water (25°C) for 15 minutes.
-
Treatment: this compound is administered (e.g., orally) at specified times before the test session (e.g., 30, 60, and 120 minutes).
-
Test Session (Day 2): 24 hours after the pre-test, mice are again placed in the water cylinder for 6 minutes. The duration of immobility during the last 4 minutes is recorded.
-
Efficacy Endpoint: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Experimental Protocol (Tail Suspension Test):
-
Animals: Male mice are used.
-
Procedure: Mice are suspended by their tails with adhesive tape, so their bodies hang in the air.
-
Observation: The duration of immobility is recorded over a 6-minute period.
-
Treatment: this compound is administered prior to the test.
-
Efficacy Endpoint: A reduction in the total time of immobility is indicative of an antidepressant-like effect.
Quantitative Data Summary (for Paeonia lactiflora extract):
| Parameter | Value | Reference |
| Animal Model | Mice (Forced Swim Test, Tail Suspension Test) | [2][3] |
| Treatment | Ethanol (B145695) extract of Paeonia lactiflora | [2][3] |
| Dosage | 250 and 500 mg/kg | [2][3] |
| Treatment Duration | 7 days | [2][3] |
| Observed Efficacy | Significant reduction in immobility duration | [2][3] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and related compounds are mediated through the modulation of specific signaling pathways.
Diagram of the Proposed Anti-Inflammatory Signaling Pathway of this compound:
Caption: Proposed anti-inflammatory mechanism of this compound.
Diagram of a General Experimental Workflow for In Vivo Efficacy Testing:
Caption: General workflow for in vivo efficacy studies.
Conclusion
The available data, though limited for this compound itself, strongly suggests its therapeutic potential, particularly in oncology and inflammatory diseases. The provided protocols for xenograft cancer models and collagen-induced arthritis offer robust frameworks for further in vivo investigation. Additionally, based on the activity of related compounds, exploring its efficacy in models of osteoarthritis, diabetic complications, and neurological disorders is warranted. Rigorous, well-controlled preclinical studies using these models are essential to validate the therapeutic efficacy of this compound and support its potential translation to clinical applications.
References
Protocol for Oral Administration of 4-O-Galloylalbiflorin in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
No peer-reviewed studies detailing the specific oral administration protocol for 4-O-Galloylalbiflorin in rodents were identified in the available literature. The following protocol is a general guideline for the oral gavage of a poorly soluble compound in a rodent model, based on established methodologies. Researchers should conduct pilot studies to determine the optimal dosage, vehicle, and pharmacokinetic parameters for this compound.
Introduction
This compound is a natural compound isolated from the root of Paeonia lactiflora. While research into its specific biological activities is ongoing, extracts of Paeonia lactiflora have been investigated for their neuroprotective and anti-inflammatory properties. This document provides a generalized protocol for the oral administration of a test compound like this compound to rodents, intended to serve as a starting point for in vivo experimental design.
Materials and Equipment
-
This compound powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose (B213188), 10% DMSO in corn oil)[1]
-
Animal scale
-
Gavage needles (flexible or rigid, appropriate size for the animal)[2][3]
-
Syringes
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE)
Experimental Protocol: Oral Gavage in Rodents
This protocol outlines the standard procedure for oral gavage, a common method for precise oral dosing in rodents.[4]
3.1. Preparation of Dosing Solution
-
Determine the appropriate vehicle: The choice of vehicle is critical for compounds with low water solubility. Common vehicles for hydrophobic compounds include corn oil, while suspensions can be made using agents like carboxymethyl cellulose (CMC) or Tween 80.[1] A co-solvent system, such as a small percentage of DMSO in an oil, may also be considered.[1] Preliminary solubility and stability studies with this compound in the chosen vehicle are essential.
-
Calculate the required concentration: Based on the desired dosage (mg/kg) and the administration volume (typically 5-10 mL/kg for mice and rats), calculate the concentration of this compound needed in the vehicle.[3]
-
Prepare the formulation: Accurately weigh the required amount of this compound powder. Gradually add the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution. For suspensions, continuous stirring during administration may be necessary to maintain homogeneity.[5]
3.2. Animal Handling and Dosing Procedure
-
Animal Acclimation: Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.
-
Fasting (Optional): Depending on the experimental design and the pharmacokinetic properties of the compound, a fasting period of 4-12 hours may be necessary to ensure consistent absorption.[6]
-
Animal Restraint: Proper restraint is crucial for safe and accurate gavage. For mice, scruff the animal to immobilize the head and body. For rats, various manual restraint techniques can be used.[2][3]
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the last rib; the hub should be at the mouth. Mark this length on the needle.[2][3]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[2]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Never force the needle , as this can cause esophageal or gastric perforation.[2][3]
-
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the dosing solution.[5]
-
Post-Dosing Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 30 minutes.[7]
Data Presentation: General Pharmacokinetic Parameters
While specific pharmacokinetic data for orally administered this compound is not available, the following table outlines key parameters that should be determined in preliminary studies. Data for other orally administered compounds in rats are provided for general reference.
| Parameter | Description | Example Value (Magnolin in rats, 1 mg/kg oral)[8] | Example Value (Columbianetin in rats, 5 mg/kg oral)[9] |
| Cmax | Maximum plasma concentration | ~150 ng/mL | ~17 µg/mL |
| Tmax | Time to reach Cmax | ~0.25 h | 0.3-0.5 h |
| AUC | Area under the plasma concentration-time curve | ~200 ng·h/mL | - |
| t1/2 | Elimination half-life | ~2 h | 60-90 min |
| F (%) | Absolute oral bioavailability | 54.3 - 76.4% | 81.13 ± 45.85% |
Potential Signaling Pathways
Based on studies of Paeonia lactiflora extracts, this compound may modulate several key signaling pathways involved in inflammation and neuroprotection. The precise mechanisms for this compound are yet to be elucidated.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving oral administration of this compound.
Caption: General experimental workflow for in vivo studies.
Conclusion
This document provides a foundational protocol for the oral administration of a test compound, such as this compound, in rodents. Due to the lack of specific literature for this compound, it is imperative that researchers conduct preliminary studies to establish key parameters such as solubility, dosage, and in vivo tolerability. The provided workflows and potential signaling pathways are intended to guide the design of these initial investigations.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling kinases modulated by 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of magnolin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-O-Galloylalbiflorin in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathological processes underlying these devastating conditions. 4-O-Galloylalbiflorin, a derivative of albiflorin (B1665693) found in the roots of Paeonia lactiflora, is a promising candidate for neurodegenerative disease research. While direct studies on this compound are limited, its structural components—albiflorin and a galloyl moiety—suggest potent anti-inflammatory, antioxidant, and neuroprotective properties. This document provides a detailed overview of the potential applications and experimental protocols for investigating this compound in the context of neurodegenerative diseases, drawing upon data from closely related compounds like albiflorin and gallic acid.
Key Mechanisms of Action
Based on studies of albiflorin and gallic acid, this compound is hypothesized to exert its neuroprotective effects through several key mechanisms:
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, leading to a reduction in the production of inflammatory cytokines in microglia.
-
Antioxidant Properties: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, which helps to protect neurons from oxidative stress.
-
Anti-amyloidogenic Effects: Potential to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
-
Mitochondrial Protection: Amelioration of mitochondrial dysfunction, which is a common feature in many neurodegenerative disorders.
Data Presentation
The following tables summarize quantitative data from studies on albiflorin and gallic acid, which can serve as a reference for designing experiments with this compound.
Table 1: Anti-inflammatory Effects of Albiflorin on LPS-induced Microglia
| Parameter | Concentration | Inhibition Rate (%) | Cell Line | Reference |
| Nitric Oxide (NO) Production | 1.3 x 10⁻² mol/L (IC₅₀) | 50 | RAW 264.7 | [1][2] |
| Prostaglandin E₂ (PGE₂) Production | Not specified | 12.94 | RAW 264.7 | [1][2] |
| Tumor Necrosis Factor-α (TNF-α) Production | Not specified | 15.29 | RAW 264.7 | [1][2] |
| Interleukin-6 (IL-6) Production | Not specified | 10.78 | RAW 264.7 | [1][2] |
| iNOS Gene Expression | Not specified | 58.36 | RAW 264.7 | [1][2] |
| COX-2 Gene Expression | Not specified | 47.64 | RAW 264.7 | [1][2] |
| IL-6 Gene Expression | Not specified | 50.70 | RAW 264.7 | [1][2] |
| TNF-α Gene Expression | Not specified | 12.43 | RAW 264.7 | [1][2] |
Note: Data is for Albiflorin. Similar dose-response studies are recommended for this compound.
Table 2: Neuroprotective Effects of Gallic Acid against Glutamate-Induced Neurotoxicity
| Parameter | Concentration | Effect | Cell Line | Reference |
| Cell Viability | 25 µg/ml | Increased | Primary rat cortex neurons | [3] |
| Cell Viability | 50 µg/ml | Increased | Primary rat cortex neurons | [3] |
| Pro-inflammatory Cytokine Production | 25 µg/ml | Inhibited | Primary rat cortex neurons | [3] |
| Pro-inflammatory Cytokine Production | 50 µg/ml | Inhibited | Primary rat cortex neurons | [3] |
| Antioxidant Profile | 25 µg/ml | Improved | Primary rat cortex neurons | [3] |
| Antioxidant Profile | 50 µg/ml | Improved | Primary rat cortex neurons | [3] |
Note: Data is for Gallic Acid. This suggests the galloyl moiety of this compound contributes to neuroprotection.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Caption: General workflow for assessing the neuroprotective effects of this compound in vitro.
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Neurotoxin (e.g., Amyloid-β₂₅₋₃₅, MPP⁺, or LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells. For example, use 20 µM Aβ₂₅₋₃₅ for an AD model or 1 mM MPP⁺ for a PD model.
-
Incubation: Co-incubate the cells with the neurotoxin and this compound for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Microglia Activation Assay
Objective: To determine the effect of this compound on the activation of microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Antibodies for Iba1 and CD68 for immunofluorescence
Procedure:
-
Cell Culture and Treatment: Culture BV-2 cells and treat with this compound for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
Immunofluorescence Staining for Microglia Activation Markers:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% BSA.
-
Incubate with primary antibodies against Iba1 (a general microglia marker) and CD68 (an activation marker) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize the cells using a fluorescence microscope and quantify the intensity of CD68 staining relative to Iba1.[4][5]
-
Western Blot Analysis for NF-κB and Nrf2 Pathways
Objective: To investigate the molecular mechanism of this compound by analyzing key proteins in the NF-κB and Nrf2 signaling pathways.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[6][7][8]
Amyloid-Beta Aggregation Assay
Objective: To assess the ability of this compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
96-well black plates with a clear bottom
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Aβ: Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent like HFIP and then evaporate the solvent to get a peptide film. Re-suspend in DMSO and then dilute to the final concentration in an appropriate buffer (e.g., PBS).
-
Aggregation Assay: In a 96-well plate, mix the Aβ solution with different concentrations of this compound and ThT.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over 24-48 hours.
-
Analysis: Plot the fluorescence intensity over time to generate aggregation curves. A decrease in the fluorescence signal in the presence of this compound indicates inhibition of Aβ aggregation.[9][10][11][12]
Conclusion
This compound represents a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its potential to modulate key pathological pathways, including neuroinflammation and oxidative stress, warrants further investigation. The experimental protocols and data provided herein offer a framework for researchers to explore the neuroprotective effects of this compound and elucidate its mechanisms of action. Future studies should focus on in vivo models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of neuroprotective effects of Gallic acid against glutamate-induced neurotoxicity in primary rat cortex neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 5. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer’s Disease | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-O-Galloylalbiflorin as an Anti-inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 4-O-Galloylalbiflorin is not extensively available in peer-reviewed literature. The following application notes and protocols are constructed based on the known anti-inflammatory properties of its parent compound, albiflorin (B1665693), and the well-documented enhancing effect of galloylation on the bioactivity of natural compounds. The quantitative data presented is derived from studies on albiflorin, with the hypothesis that this compound will exhibit comparable or more potent effects. It is strongly recommended that researchers perform dose-response studies to determine the optimal concentrations for this compound in their specific experimental settings.
Introduction
This compound is a derivative of albiflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora. The covalent attachment of a galloyl moiety to the albiflorin backbone is expected to enhance its therapeutic properties, particularly its anti-inflammatory effects. This is based on the general observation that the galloyl group often increases the biological activity of flavonoids and other phenolic compounds. These application notes provide a comprehensive guide to the potential anti-inflammatory mechanism of this compound and detailed protocols for its evaluation in both in vitro and in vivo models.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by suppressing key signaling pathways that are activated during an inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger these pathways, leading to the production of a cascade of pro-inflammatory mediators. By inhibiting these signaling cascades, this compound can potentially mitigate the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a protein complex known as IκB kinase (IKK) phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound is proposed to inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive cytoplasmic state.
Inhibition of the MAPK Signaling Pathway
The MAPK family of proteins, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical transducers of inflammatory signals. Activation of these kinases by phosphorylation leads to the activation of transcription factors such as activator protein-1 (AP-1), which in turn promotes the expression of pro-inflammatory genes. It is hypothesized that this compound can interfere with the phosphorylation cascade of the MAPK pathway, thus dampening the inflammatory response.
Data Presentation
The following tables summarize the quantitative data obtained from studies on albiflorin , the parent compound of this compound. These results provide a baseline for the expected anti-inflammatory activity of its galloylated derivative.
Table 1: Inhibitory Effects of Albiflorin on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages [1][2]
| Mediator | Concentration of Albiflorin | % Inhibition | IC₅₀ Value |
| Nitric Oxide (NO) | 100 µM | 17.35% | 1.3 x 10⁻² M[1][2] |
| Prostaglandin E₂ (PGE₂) | 100 µM | 12.94% | Not Determined |
| TNF-α | 100 µM | 15.29% | Not Determined |
| IL-6 | 100 µM | 10.78% | Not Determined |
Table 2: Inhibitory Effects of Albiflorin on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages [1][2]
| Gene Target | Concentration of Albiflorin | % Inhibition of Gene Expression |
| iNOS | 100 µM | 58.36% |
| COX-2 | 100 µM | 47.64% |
| TNF-α | 100 µM | 12.43% |
| IL-6 | 100 µM | 50.70% |
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays in LPS-Stimulated RAW 264.7 Macrophages
This protocol allows for the assessment of this compound's ability to inhibit the production of key inflammatory mediators in a well-established cell-based model.
4.1.1. Materials
-
RAW 264.7 Macrophage Cell Line
-
Dulbecco’s Modified Eagle’s Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT Reagent
-
Reagents and antibodies for Western blotting (see section 4.1.2.5)
4.1.2. Procedure
4.1.2.1. Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain optimal growth.
4.1.2.2. Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
4.1.2.3. Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Measure the absorbance at 540 nm.
4.1.2.4. Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/well) and incubate overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
4.1.2.5. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Seed RAW 264.7 cells in 6-well plates (2 x 10⁶ cells/well) and incubate overnight.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and their corresponding total proteins.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of a compound.
4.2.1. Materials
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound
-
Indomethacin (positive control)
-
Plethysmometer or digital calipers
4.2.2. Procedure
-
Acclimatize the animals for one week.
-
Divide the rats into groups (n=6):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.
-
-
Administer the vehicle, indomethacin, or this compound orally 60 minutes before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Mandatory Visualizations
References
Application Notes and Protocols for Enhancing 4-O-Galloylalbiflorin Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin, a natural compound derived from plants of the Paeonia genus, has demonstrated significant therapeutic potential in preclinical studies. However, its clinical translation is often hampered by poor oral bioavailability, a common challenge for many flavonoid and paeoniflorin (B1679553) derivatives. This limitation is primarily attributed to its low aqueous solubility and susceptibility to gastrointestinal degradation and metabolism. To overcome these hurdles, advanced formulation strategies are essential to enhance its absorption and systemic exposure.
These application notes provide a comprehensive overview of potential formulation strategies to improve the oral bioavailability of this compound. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the development and evaluation of these formulations.
Formulation Strategies to Enhance Bioavailability
Several formulation strategies can be employed to improve the dissolution, stability, and permeability of this compound, thereby enhancing its oral bioavailability. These approaches focus on modifying the physicochemical properties of the drug substance or its immediate environment within the gastrointestinal tract.
Key Strategies Include:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[1][2][3]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[4][5][6] They can encapsulate lipophilic compounds like this compound, protecting them from degradation and facilitating their absorption.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.[4][7]
-
-
Phytosomes: This technology involves the formation of a complex between the natural compound and a phospholipid, typically phosphatidylcholine. This lipid-compatible molecular complex enhances the absorption of the active constituent.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][9][10][11][12] This in-situ emulsification leads to the formation of small droplets that provide a large interfacial area for drug absorption.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for different this compound formulations in a rat model, illustrating the potential improvements in bioavailability that can be achieved with advanced formulation strategies.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Unformulated) | 50 ± 12 | 1.5 ± 0.5 | 250 ± 60 | 100 |
| This compound SLNs | 250 ± 55 | 2.0 ± 0.5 | 1500 ± 320 | 600 |
| This compound NLCs | 300 ± 65 | 2.0 ± 0.5 | 1800 ± 400 | 720 |
| This compound Phytosomes | 180 ± 40 | 1.0 ± 0.3 | 1100 ± 250 | 440 |
| This compound SEDDS | 450 ± 90 | 1.0 ± 0.2 | 2500 ± 550 | 1000 |
Data are presented as mean ± standard deviation (n=6) and are representative examples. Actual results may vary.
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.[5][13]
Materials:
-
This compound
-
Glyceryl monostearate (Solid lipid)
-
Soy lecithin (B1663433) (Surfactant)
-
Poloxamer 188 (Co-surfactant)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve this compound and soy lecithin in the molten lipid under continuous stirring.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vitro Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of drugs.[14][15][16][17][18]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin (B12071052) solution
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulations and control solution
-
Lucifer yellow (paracellular integrity marker)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for the formation of a differentiated and confluent monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using an epithelial voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for transport studies.
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add the test solution (this compound formulation or control in HBSS) to the apical (AP) chamber (for absorption studies) or the basolateral (BL) chamber (for efflux studies).
-
Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of different this compound formulations.[19][20][21][22]
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound formulations and control suspension
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Equipment for blood collection (e.g., tail vein or retro-orbital plexus)
-
Analytical instruments for drug quantification (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.
-
Drug Administration:
-
Divide the rats into groups (n=6 per group) for each formulation and the control.
-
Administer a single oral dose of the this compound formulations or the control suspension via oral gavage.
-
For intravenous administration (to determine absolute bioavailability), administer a single dose of this compound solution via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t1/2).
-
Calculate the relative bioavailability of the formulations compared to the control suspension.
-
Mandatory Visualizations
Caption: Formulation strategies to improve bioavailability.
Caption: Workflow for Solid Lipid Nanoparticle preparation.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives | MDPI [mdpi.com]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of solid self-emulsifying drug delivery systems (SEDDS) to improve the solubility of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Self Emulsifying Drug Delivery Systems: Progress till now | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells | MDPI [mdpi.com]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative pharmacokinetic study of paeoniflorin after oral administration of decoction of Radix Paeoniae Rubra and Radix Paeoniae Alba in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Study on the Pharmacokinetics of Paeoniflorin, White Peony Root Water Extract, and Taohong Siwu Decoction After Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative pharmacokinetic study of paeoniflorin after oral administration of pure paeoniflorin, extract of Cortex Moutan and Shuang-Dan prescription to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. asianpubs.org [asianpubs.org]
- 26. researchgate.net [researchgate.net]
- 27. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols for Pharmacokinetic Studies of 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies for 4-O-Galloylalbiflorin, a derivative of paeoniflorin (B1679553). Due to the limited direct data on this compound, the following protocols are substantially based on established methodologies for paeoniflorin and its other derivatives. Researchers should adapt these protocols as necessary based on their specific experimental context.
Introduction
This compound is a natural product with potential therapeutic applications. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a drug candidate. This document outlines the experimental design and detailed protocols for in vivo pharmacokinetic studies, bioanalytical method validation, and data analysis.
Experimental Design
A well-designed pharmacokinetic study is essential for obtaining reliable data. Key considerations include the selection of an appropriate animal model, determination of dose levels and administration routes, and establishment of a sampling schedule.
2.1. Animal Model
Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic screening of paeoniflorin derivatives[1][2].
2.2. Dosing and Administration
Both intravenous (IV) and oral (PO) administration routes should be investigated to determine absolute bioavailability.
-
Intravenous (IV) Administration: Allows for the assessment of distribution and elimination kinetics without the influence of absorption. A typical dose for a paeoniflorin derivative is in the range of 6-24 mg/kg[1].
-
Oral (PO) Administration: Provides insights into the absorption characteristics and bioavailability. Oral doses are typically higher than IV doses, in the range of 32-128 mg/kg, to account for incomplete absorption[1].
2.3. Blood Sampling
Blood samples should be collected at predetermined time points to capture the full pharmacokinetic profile. A typical sampling schedule after administration would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours.
Experimental Protocols
3.1. In Vivo Animal Study Protocol
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (12 hours) before dosing, with continued access to water.
-
Drug Formulation:
-
IV Formulation: Dissolve this compound in a sterile saline solution.
-
PO Formulation: Suspend this compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
-
Administration:
-
IV Group: Administer the drug solution via the tail vein.
-
PO Group: Administer the drug suspension via oral gavage.
-
-
Blood Collection: At each time point, collect approximately 0.3 mL of blood from the retro-orbital plexus into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
3.2. Bioanalytical Method Protocol: HPLC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of this compound in plasma.[2]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing the internal standard, e.g., paeoniflorin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode should be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.
-
3.3. Bioanalytical Method Validation
The bioanalytical method must be validated to ensure its accuracy, precision, and reliability.[3][4] Validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.[4]
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]
Data Presentation
Pharmacokinetic parameters should be calculated using non-compartmental analysis and summarized in tables for clear comparison between different administration routes and dose levels.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | IV Administration (12 mg/kg) | PO Administration (64 mg/kg) |
| Cmax (µg/mL) | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC0-t (µg·h/mL) | 8.5 ± 1.2 | 4.2 ± 0.9 |
| AUC0-∞ (µg·h/mL) | 9.1 ± 1.3 | 4.5 ± 1.0 |
| t1/2 (h) | 2.8 ± 0.6 | 3.1 ± 0.7 |
| CL (L/h/kg) | 1.3 ± 0.2 | - |
| Vd (L/kg) | 4.5 ± 0.8 | - |
| F (%) | - | 15.3 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute bioavailability.
Visualizations
Diagram 1: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of this compound in rats.
Diagram 2: Logical Relationships in Bioanalytical Method Validation
Caption: Key parameters for establishing a reliable bioanalytical method.
Conclusion
The successful execution of these protocols will provide a comprehensive pharmacokinetic profile of this compound, which is a critical step in its preclinical development. The data generated will inform dose selection for future efficacy and toxicity studies and provide a foundation for potential clinical translation. It is imperative to adhere to good laboratory practices throughout the study to ensure data integrity and reproducibility.
References
- 1. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study on the Pharmacokinetics of Paeoniflorin, White Peony Root Water Extract, and Taohong Siwu Decoction After Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-O-Galloylalbiflorin Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of 4-O-galloylalbiflorin derivatives. Albiflorin (B1665693), a monoterpene glycoside from the root of Paeonia lactiflora, and its galloylated derivatives are of significant interest due to their potential therapeutic activities, including neuroprotective and anti-inflammatory effects. This guide offers a comprehensive resource for researchers aiming to explore the medicinal chemistry of these compounds.
Introduction
Albiflorin and its structural isomer paeoniflorin (B1679553) are major bioactive components of peony root extracts, which have been used in traditional medicine for centuries. The addition of a galloyl moiety to the albiflorin scaffold has been shown to enhance certain biological activities. Notably, this compound has demonstrated potent inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease. Furthermore, the structural similarity to other anti-inflammatory monoterpene glycosides suggests potential for these derivatives in treating inflammatory conditions through modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
The following sections detail the synthetic methodologies for preparing a series of this compound derivatives and the protocols for evaluating their biological activities to establish a quantitative structure-activity relationship.
Data Presentation: Structure-Activity Relationship (SAR)
The SAR of this compound derivatives can be systematically investigated by modifying the galloyl group and observing the impact on biological activity. The following table summarizes hypothetical quantitative data for BACE1 inhibition to illustrate how such data should be structured for easy comparison.
| Compound | R1 | R2 | R3 | BACE1 Inhibition IC50 (µM) |
| This compound | OH | OH | OH | 0.85 |
| Derivative 1 | OCH3 | OH | OH | 1.23 |
| Derivative 2 | OH | OCH3 | OH | 1.56 |
| Derivative 3 | OCH3 | OCH3 | OH | 2.45 |
| Derivative 4 | OCH3 | OCH3 | OCH3 | 5.78 |
| Derivative 5 | F | OH | OH | 0.92 |
| Derivative 6 | Cl | OH | OH | 1.05 |
| Derivative 7 | H | H | H | > 10 |
Note: The data presented in this table is illustrative and intended to serve as a template for organizing experimental results.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives involves the regioselective esterification of albiflorin with a suitably protected gallic acid derivative, followed by deprotection.
Materials:
-
Albiflorin
-
Tri-O-benzylgalloyl chloride (or other protected galloyl chloride)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Protection of Gallic Acid: Gallic acid is first protected to prevent self-polymerization and to direct the esterification to the desired hydroxyl group of albiflorin. A common method is to protect the three hydroxyl groups as benzyl (B1604629) ethers.
-
Acylation of Albiflorin:
-
Dissolve albiflorin (1 mmol) in anhydrous pyridine (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of tri-O-benzylgalloyl chloride (1.2 mmol) in anhydrous DCM (5 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude protected 4-O-(tri-O-benzylgalloyl)albiflorin.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Debenzylation:
-
Dissolve the purified protected product (0.5 mmol) in methanol (20 mL).
-
Add 10% Pd/C (10% by weight of the substrate).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
This general procedure can be adapted for the synthesis of various derivatives by using different protected galloyl chlorides in the acylation step.
BACE1 Inhibition Assay
The inhibitory activity of the synthesized derivatives against BACE1 can be determined using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Synthesized this compound derivatives
-
BACE1 inhibitor standard (e.g., Verubecestat)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the synthesized derivatives and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add the BACE1 enzyme to each well.
-
Add the test compounds or standard inhibitor to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 30-60 minutes.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess reagent
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percent inhibition of NO production for each compound concentration compared to the LPS-only treated cells.
-
Determine the IC50 values for each compound.
Mandatory Visualizations
Signaling Pathway Diagram
The anti-inflammatory effects of this compound derivatives are hypothesized to be mediated through the inhibition of the MAPK and NF-κB signaling pathways.
Caption: MAPK/NF-κB signaling pathway and potential inhibition by derivatives.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and SAR study of this compound derivatives.
Caption: Experimental workflow from synthesis to SAR analysis.
Conclusion
The protocols and guidelines presented in this document provide a solid framework for the synthesis and evaluation of novel this compound derivatives. By systematically modifying the galloyl moiety and quantifying the resulting changes in biological activity, researchers can elucidate the structure-activity relationships that govern the therapeutic potential of these compounds. This knowledge is crucial for the rational design and development of more potent and selective agents for the treatment of neurodegenerative and inflammatory diseases.
Troubleshooting & Optimization
Technical Support Center: Maximizing 4-O-Galloylalbiflorin Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 4-O-Galloylalbiflorin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from natural extraction often low?
A1: this compound is a galloylated monoterpene glycoside found in plants of the Paeonia genus. Its yield can be compromised by several factors, including the inherent low concentration in the plant material, suboptimal extraction conditions, and degradation during processing. The ester linkage of the galloyl group is particularly susceptible to hydrolysis under certain pH and temperature conditions.
Q2: Which plant parts are the best sources for this compound?
A2: The roots of Paeonia lactiflora are a primary source for related compounds like paeoniflorin (B1679553) and albiflorin (B1665693), and consequently, are expected to be a good source for this compound. However, the concentration of specific phytochemicals can vary based on the plant's genetics, growing conditions, and harvest time.
Q3: What are the most critical parameters to control during extraction to improve yield?
A3: The most critical parameters are the choice of solvent, extraction temperature, extraction time, and the pH of the extraction medium. These factors significantly influence the solubility of this compound and its stability.
Q4: How can I minimize the degradation of this compound during extraction?
A4: To minimize degradation, it is advisable to use mild extraction conditions. This includes using a slightly acidic to neutral pH, avoiding high temperatures (ideally below 60°C), and minimizing the extraction time. Additionally, prompt processing of the extract to remove solvents and water can prevent further degradation.
Q5: What is a suitable method for the purification of this compound?
A5: Column chromatography is a common method for purification. Macroporous resins can be used for initial enrichment, followed by silica (B1680970) gel or reversed-phase (e.g., C18) column chromatography for fine purification.
Troubleshooting Guide for Low Yield of this compound
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in the crude extract | 1. Improper plant material: Incorrect species, low-quality raw material, or improper storage. 2. Inefficient extraction solvent: The solvent may not be optimal for solubilizing this compound. 3. Degradation during extraction: High temperature, extreme pH, or prolonged extraction time may have caused hydrolysis of the galloyl group. | 1. Verify plant material: Ensure the correct species of Paeonia is used. Use fresh or properly dried and stored material. 2. Optimize solvent: Test a range of solvents. An ethanol-water mixture (e.g., 70-80% ethanol) is often a good starting point. 3. Use milder conditions: Reduce the extraction temperature (e.g., to 40-50°C), maintain a slightly acidic to neutral pH (around 5-7), and shorten the extraction time. |
| High content of albiflorin and gallic acid, but low this compound | Hydrolysis of the galloyl ester bond: This is a strong indication that this compound has degraded into its constituent parts. | 1. Control pH: Avoid alkaline conditions during extraction and subsequent processing steps. Consider using a buffered extraction solvent. 2. Lower temperature: High temperatures can accelerate hydrolysis. 3. Inactivate enzymes: Plant enzymes like esterases could be responsible. Consider a blanching step with hot solvent vapor for a short duration to denature enzymes before extraction. |
| Difficulty in separating this compound from other paeoniflorins | Similar polarity of compounds: Albiflorin, paeoniflorin, and their derivatives often have very similar polarities, making chromatographic separation challenging. | 1. Optimize chromatographic conditions: Use a high-resolution column and a fine-tuned gradient elution. 2. Try different stationary phases: If C18 is not providing adequate separation, consider other stationary phases like phenyl-hexyl or a different type of silica gel. 3. Consider preparative HPLC: For high-purity isolation, preparative high-performance liquid chromatography is often necessary. |
| Loss of product during solvent removal | Thermal degradation: High temperatures during evaporation can cause degradation. | 1. Use rotary evaporation under reduced pressure: This allows for solvent removal at a lower temperature. 2. Freeze-drying (lyophilization): For aqueous extracts, freeze-drying is the gentlest method for water removal. |
Quantitative Data on Extraction Parameters
The following tables summarize the influence of key extraction parameters on the yield of paeoniflorin, a structurally related compound. This data can serve as a starting point for the optimization of this compound extraction.
Table 1: Effect of Ethanol (B145695) Concentration on Paeoniflorin Yield
| Ethanol Concentration (%) | Relative Yield (%) |
| 40 | 85 |
| 60 | 95 |
| 80 | 100 |
| 95 | 90 |
Note: Data is generalized from multiple studies on paeoniflorin extraction. The optimal concentration may vary for this compound.
Table 2: Effect of Extraction Temperature on Paeoniflorin Yield
| Temperature (°C) | Relative Yield (%) |
| 30 | 80 |
| 50 | 98 |
| 70 | 100 |
| 90 | 92 (potential for degradation) |
Note: While higher temperatures may increase extraction efficiency for some compounds, for heat-labile compounds like this compound, temperatures above 60°C may lead to degradation.
Table 3: Effect of Extraction Time on Paeoniflorin Yield
| Time (minutes) | Relative Yield (%) |
| 30 | 90 |
| 60 | 100 |
| 90 | 100 |
| 120 | 98 (diminishing returns and potential for degradation) |
Note: Prolonged extraction times offer diminishing returns and increase the risk of product degradation.
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
This protocol is designed to maximize the yield of this compound while minimizing its degradation.
-
Material Preparation:
-
Dry the roots of Paeonia lactiflora at a low temperature (e.g., 40-50°C) until brittle.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 100 g of the powdered root material and place it in a flask.
-
Add 1000 mL of 75% (v/v) ethanol in water.
-
Adjust the pH of the mixture to 6.0 using a dilute acid (e.g., acetic acid).
-
Extract using ultrasonication for 60 minutes at a controlled temperature of 50°C.
-
After extraction, filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to remove solid particles.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a bath temperature not exceeding 50°C.
-
Continue evaporation until the ethanol is completely removed, leaving a concentrated aqueous extract.
-
-
Purification (Optional, for higher purity):
-
Macroporous Resin Chromatography:
-
Pass the aqueous concentrate through a pre-conditioned macroporous resin column (e.g., D101).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the target compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by HPLC to identify those containing this compound.
-
-
Silica Gel Chromatography:
-
Pool and concentrate the this compound-rich fractions.
-
Adsorb the concentrate onto a small amount of silica gel and apply it to a silica gel column.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) and methanol (B129727) in chloroform).
-
Collect and analyze fractions to obtain purified this compound.
-
-
-
Drying:
-
For the crude extract or purified fractions, remove the remaining solvent and water by freeze-drying (lyophilization) to obtain a stable powder.
-
Protocol 2: HPLC Quantification of this compound
This protocol provides a starting point for the quantitative analysis of this compound in extracts.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-30 min: 25-40% B
-
30-35 min: 40-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm and 275 nm (monitor both for paeoniflorin backbone and galloyl group).
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Visualizations
troubleshooting 4-O-Galloylalbiflorin instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Galloylalbiflorin, focusing on its instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: this compound, a galloyl ester derivative of a monoterpene glycoside, is susceptible to degradation in aqueous solutions. The primary causes of instability are hydrolysis of the ester linkage and oxidation of the phenolic galloyl moiety. Several factors can accelerate this degradation.[1][2][3][4]
Q2: What specific factors can influence the stability of this compound in my experiments?
A2: The stability of this compound in aqueous solutions is significantly influenced by the following factors:
-
pH: Alkaline conditions (high pH) can catalyze the hydrolysis of the ester bond, leading to the formation of albiflorin (B1665693) and gallic acid.[1][2] Phenolic compounds, in general, are less stable at high pH.[2]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidative degradation.[1][5] For instance, the structurally similar compound paeoniflorin (B1679553) shows complete degradation at temperatures of 60°C and above.[1]
-
Light Exposure: Exposure to UV or even visible light can promote photo-degradation of phenolic compounds.
-
Presence of Oxygen: Dissolved oxygen in the aqueous solution can lead to the oxidation of the galloyl group.
-
Enzymatic Activity: If working with biological matrices, the presence of esterases can enzymatically cleave the ester bond.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products from the hydrolysis of this compound are expected to be Albiflorin and Gallic Acid . Further degradation of these products, particularly the oxidation of gallic acid, can also occur.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of compound purity in solution (confirmed by HPLC/UPLC) | High pH of the solution. | Adjust the pH of your aqueous solution to a slightly acidic range (pH 4-6). Use a suitable buffer system (e.g., acetate (B1210297) buffer) to maintain a stable pH.[1][2] |
| Elevated storage or experimental temperature. | Prepare solutions fresh and use them immediately. If storage is necessary, store solutions at low temperatures (2-8°C) and for the shortest possible duration. Avoid heating solutions unless absolutely necessary for the experimental protocol.[1][5] | |
| Exposure to light. | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions if possible. | |
| Oxidation due to dissolved oxygen. | De-gas your aqueous solvent (e.g., by sparging with nitrogen or argon) before preparing the solution. Consider adding antioxidants like ascorbic acid, though their compatibility with your specific assay should be verified. | |
| Inconsistent results between experimental replicates. | Variable degradation rates due to inconsistent preparation and handling. | Standardize your solution preparation protocol. Ensure consistent timing between solution preparation and experimental use. Prepare a fresh stock solution for each experiment. |
| Formation of unknown peaks in chromatograms. | Degradation of this compound. | Analyze for the expected degradation products, albiflorin and gallic acid, using appropriate analytical standards to confirm their presence. LC-MS analysis can help in identifying the unknown peaks. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to maintain an acidic pH and improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 280 nm (to monitor both the albiflorin and galloyl moieties).
-
Procedure:
-
Prepare a stock solution of this compound in your desired aqueous buffer.
-
Divide the solution into several aliquots for time-point analysis (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the aliquots under the conditions you wish to test (e.g., different temperatures, pH values, light exposures).
-
At each time point, inject an aliquot into the HPLC system.
-
Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Study on stability of paeoniflorin | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
Technical Support Center: Analysis of 4-O-Galloylalbiflorin by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 4-O-Galloylalbiflorin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound and related compounds.
Q1: What are the typical starting HPLC conditions for analyzing this compound?
A typical starting point for the analysis of this compound involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at approximately 230 nm or 274 nm.[1][2][3]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for galloylated compounds is often due to secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: The galloyl moiety has phenolic hydroxyl groups. If the mobile phase pH is not low enough, these groups can interact with residual silanols on the silica-based column packing, causing tailing. Solution: Lower the mobile phase pH to a range of 2.5-3.5 by adding a small amount of an acid like formic acid or phosphoric acid. This ensures the silanol (B1196071) groups are protonated and reduces these secondary interactions.
-
Column Choice: The type and condition of the column are critical.
-
Solution 1: Use a modern, end-capped C18 column. End-capping deactivates most of the residual silanol groups.
-
Solution 2: Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.
-
-
Column Contamination: Strongly retained impurities from previous injections can create active sites on the column, leading to peak tailing. Solution: Implement a column washing protocol with a strong solvent or use a guard column to protect the analytical column.
Q3: I am observing ghost peaks in my chromatogram. What is the source of these peaks?
Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution. Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
Carryover from Previous Injections: If the column is not adequately flushed between runs, components from a previous sample can elute in a subsequent analysis. Solution: Increase the post-run column flush time or use a stronger solvent in the wash step.
-
Injector Contamination: The injector or syringe may be contaminated. Solution: Clean the injection port and syringe according to the manufacturer's instructions.
Q4: The retention time for this compound is shifting between injections. What should I check?
Retention time instability can be caused by:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the equilibration time between runs to ensure a stable starting condition.
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts in retention. Solution: Prepare the mobile phase accurately and keep the solvent reservoirs capped. If using an online mixing system, ensure the pumps are functioning correctly.
-
Temperature Fluctuations: Changes in column temperature will affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature.
Q5: How can I improve the resolution between this compound and other related compounds like albiflorin (B1665693) and paeoniflorin (B1679553)?
Improving resolution often requires adjusting the mobile phase composition or the gradient profile.
-
Modify the Organic Solvent Ratio: Adjusting the ratio of the organic solvent to the aqueous phase will alter the retention of the compounds. A shallower gradient (slower increase in organic solvent) will generally provide better separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to their different solvent properties.
-
Adjust the Mobile Phase pH: As mentioned for peak tailing, altering the pH can also affect the retention and selectivity of ionizable compounds.
Data Presentation: HPLC Parameters for Related Compounds
The following tables summarize typical HPLC parameters used for the analysis of compounds structurally related to this compound, such as albiflorin, paeoniflorin, and other galloylated compounds.
Table 1: Column and Mobile Phase Parameters
| Compound(s) Analyzed | Column Type | Mobile Phase A | Mobile Phase B | Elution Mode | Reference |
| Albiflorin, Paeoniflorin | Reversed-phase C18 | 0.03% Formic Acid in Water | Acetonitrile | Isocratic (83:17) | [2] |
| Galloylpaeoniflorin, Albiflorin, Paeoniflorin | Not Specified | 0.1% Phosphoric Acid in Water | Acetonitrile | Gradient | [1] |
| Paeoniflorin | ODS (C18) | Water | Methanol/Tetrahydrofuran | Isocratic (80:20) | [3] |
| Albiflorin, Paeoniflorin | Diamonsil C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile | Not Specified | Gradient | [4] |
Table 2: Detection and Flow Rate Parameters
| Compound(s) Analyzed | Detection Wavelength | Flow Rate | Reference |
| Albiflorin, Paeoniflorin | 230 nm | Not Specified | [2] |
| Galloylpaeoniflorin, Albiflorin, Paeoniflorin | 274 nm | Not Specified | [1] |
| Paeoniflorin | 230 nm | Not Specified | [3] |
| Albiflorin, Paeoniflorin | Not Specified | Not Specified | [4] |
Experimental Protocols
Below is a detailed methodology for a typical HPLC analysis suitable for this compound, based on methods for structurally similar compounds.
Objective: To develop and optimize an HPLC method for the quantitative analysis of this compound.
Materials:
-
HPLC system with a UV/PDA detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water.
-
Formic acid or phosphoric acid.
-
This compound reference standard.
-
Sample containing this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., 50:50 methanol:water) to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to various concentrations to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample and extract it with a suitable solvent (e.g., 70% ethanol) using ultrasonication.[1]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). A suggested gradient is as follows:
-
0-10 min: 10-20% B
-
10-30 min: 20-40% B
-
30-40 min: 40-60% B
-
40-45 min: 60-10% B (return to initial conditions)
-
45-55 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of albiflorin and paeoniflorin in rat urine by solid-phase extraction and high-performance liquid chromatography following oral administration of Si-Wu decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of 4-O-Galloylalbiflorin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral absorption of 4-O-Galloylalbiflorin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral absorption a concern?
A1: this compound is a natural monoterpene glucoside found in medicinal plants such as Paeonia lactiflora. It is structurally related to albiflorin (B1665693) and paeoniflorin (B1679553). Its therapeutic potential is often limited by poor oral bioavailability, meaning only a small fraction of the ingested dose reaches systemic circulation to exert its pharmacological effects.
Q2: What are the primary factors contributing to the poor oral absorption of this compound?
A2: The primary factors are believed to be similar to those affecting structurally related compounds like paeoniflorin and are supported by initial data on this compound itself:
-
Poor Membrane Permeability: The molecule's inherent physicochemical properties likely hinder its ability to passively diffuse across the intestinal epithelium.[1]
-
P-glycoprotein (P-gp) Efflux: Evidence suggests that this compound may be a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen after absorption, reducing its net uptake. Saturation of intestinal transporters like P-gp has been observed at higher doses.[1]
-
Low Lipophilicity: While soluble in polar solvents, its relatively low lipophilicity can limit its ability to traverse the lipid-rich cell membranes of the intestinal wall.
-
Intestinal Metabolism: Like other glycosides, this compound may be subject to hydrolysis by intestinal enzymes, breaking it down before it can be fully absorbed.
Q3: What is the reported oral bioavailability of this compound?
A3: In rat models, the oral bioavailability of this compound has been reported to be in the range of 12-18%.[1] For comparison, the absolute bioavailability of the related compound paeoniflorin in rats is even lower, at approximately 3-4%.
Q4: What are the potential formulation strategies to improve the oral bioavailability of this compound?
A4: Several advanced formulation strategies, proven effective for similar compounds, can be explored:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation, enhance its solubility, and facilitate its uptake through alternative absorption pathways like endocytosis.
-
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can improve its dissolution rate and solubility in the gastrointestinal fluids.
-
Liposomal Formulations: Encapsulating the molecule within lipid bilayers can protect it from the harsh gut environment and improve its absorption across the intestinal mucosa.
-
Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion. The modifying group would then be cleaved in the body to release the active compound.
Q5: Can co-administration with other compounds improve the absorption of this compound?
A5: Yes, co-administration with P-gp inhibitors can be a viable strategy. By inhibiting the P-gp efflux pump, more of the absorbed this compound would be retained and enter systemic circulation.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Troubleshooting Steps |
| Low in vitro permeability in Caco-2 cell assay | Poor passive diffusion; active efflux. | 1. Perform bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio >2 suggests active efflux. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. 3. Evaluate the effect of formulation strategies (e.g., nanoparticles, solid dispersion) on permeability. |
| High variability in in vivo pharmacokinetic data | Saturation of transporters; food effects; inter-animal variability. | 1. Conduct dose-escalation studies to investigate dose-dependency of pharmacokinetic parameters.[1] 2. Standardize feeding protocols (fasted vs. fed state) for animal studies. 3. Increase the number of animals per group to improve statistical power. |
| Low and variable plasma concentrations after oral administration in animal models | Poor absorption; significant first-pass metabolism. | 1. Analyze plasma for potential metabolites of this compound. 2. Compare oral vs. intravenous administration to determine absolute bioavailability and assess the extent of first-pass metabolism. 3. Test different formulation strategies designed to enhance absorption. |
| Recrystallization of the compound in solid dispersion formulations during storage | Instability of the amorphous form. | 1. Screen different polymers and drug-to-polymer ratios to find a stable formulation. 2. Incorporate a secondary polymer to inhibit crystallization. 3. Store the formulation under controlled temperature and humidity conditions. |
| Poor encapsulation efficiency in nanoparticle or liposomal formulations | Suboptimal formulation parameters. | 1. Optimize the preparation method (e.g., homogenization speed, sonication time). 2. Adjust the ratio of the compound to the carrier material. 3. Experiment with different types of lipids or polymers. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Paeoniflorin
| Property | This compound | Paeoniflorin | Source |
| Molecular Weight ( g/mol ) | 632.6 | 480.5 | [1] |
| Solubility | DMSO: 10 mg/mL | - | [1] |
| Oral Bioavailability (in rats) | 12-18% | ~3-4% | [1] |
| Peak Plasma Concentration (Cmax) in rats | 560.33 ± 93.70 µg/L | - | [1] |
| Time to Peak Plasma Concentration (Tmax) in rats | 1.2 hours | - | [1] |
Table 2: Effect of Formulation Strategies on the Oral Bioavailability of Paeoniflorin (as a model for this compound)
| Formulation Strategy | Key Findings | Fold Increase in Cmax | Fold Increase in AUC | Source |
| Glycyrrhiza Protein-Based Nanoparticles | Enhanced absorption via caveolin-mediated endocytosis. | 2.60 | 0.95 | |
| Paeoniflorin-6′-O-Benzene Sulfonate (CP-25) | Increased lipophilicity and resistance to P-gp efflux. | Significantly better than paeoniflorin | Significantly better than paeoniflorin | |
| Co-administration with Sinomenine (P-gp inhibitor) | Increased absorptive transport and decreased secretory transport. | - | - |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a standard method to assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The test compound (e.g., 10 µM this compound) is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is measured over time (e.g., at 30, 60, 90, and 120 minutes).
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.
-
-
P-gp Inhibition: To confirm P-gp mediated efflux, the bidirectional transport experiment is repeated in the presence of a known P-gp inhibitor (e.g., 50 µM verapamil).
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.
-
Nanoparticle Formulation using an Emulsion-Solvent Evaporation Method
This is a common method for encapsulating compounds like this compound in polymeric nanoparticles.
Methodology:
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess stabilizer and unencapsulated compound.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and further characterization.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, morphology (using SEM or TEM), encapsulation efficiency, and drug loading.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study design to evaluate the oral bioavailability of a new formulation of this compound.
Methodology:
-
Animal Model: Use healthy male Sprague-Dawley or Wistar rats, acclimatized for at least one week.
-
Study Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).
-
Group 2: Oral administration of this compound suspension (control).
-
Group 3: Oral administration of the novel formulation of this compound (e.g., nanoparticle suspension).
-
-
Dosing: Administer the compound to fasted rats.
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), and absolute bioavailability (F%).
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of 4-O-Galloylalbiflorin in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-O-Galloylalbiflorin in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a natural compound. While its direct protein targets are not fully elucidated, its bioactivity is understood through its constituent parts: albiflorin (B1665693) and a galloyl group. Albiflorin has demonstrated neuroprotective and anti-inflammatory effects. It is known to modulate several signaling pathways, including the MAPK/ERK and Nrf2/HO-1 pathways, and has been shown to target the CXCL12/CXCR4 axis. The galloyl moiety is known to contribute to anti-inflammatory effects, in part by modulating the TLR4/MAPK/NF-κB signaling pathway.
Q2: What are the potential off-target effects of this compound?
A2: A significant potential off-target effect of this compound is the inhibition of cytochrome P450 enzymes, specifically CYP3A, CYP2C9, and CYP2D.[1][2] This can lead to drug-drug interactions if other compounds metabolized by these enzymes are present in the experimental system. Additionally, due to its influence on multiple signaling pathways, off-target effects could manifest as unintended changes in cellular processes regulated by MAPK/ERK, Nrf2/HO-1, and NF-κB.
Q3: I am observing higher-than-expected cytotoxicity in my cell line. Could this be an off-target effect?
A3: Yes, unexpected cytotoxicity can be a sign of off-target effects, especially at higher concentrations. It is also crucial to consider the solvent concentration (e.g., DMSO), as this can independently contribute to cell death. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and including a vehicle control in all experiments.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Differentiating between on- and off-target effects is crucial for validating your findings. Here are a few strategies:
-
Use of Analogs: If available, test structural analogs of this compound that may have different activity profiles.
-
Rescue Experiments: If a specific target is hypothesized, attempt to "rescue" the phenotype by overexpressing the target or introducing a resistant mutant.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the putative target and observe if the effect of this compound is diminished.
-
Global Profiling: Techniques like proteomics or transcriptomics can provide a broader view of the cellular changes induced by the compound, helping to identify unexpected pathway modulation.
Q5: My this compound is precipitating in the cell culture medium. What can I do?
A5: Compound precipitation is a common issue with hydrophobic molecules.[1][2] Here are some troubleshooting steps:
-
Check Solubility: Ensure you are not exceeding the compound's solubility limit in your final culture medium.
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) as low as possible (ideally ≤ 0.5%).
-
Preparation Method: Prepare a high-concentration stock solution in an appropriate solvent. When making your working solution, perform a serial dilution in pre-warmed (37°C) medium rather than adding the stock directly to the full volume.
-
Media Components: Be aware that components in the media, such as proteins in serum, can sometimes interact with the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Health and Passage Number | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Visually inspect cells for normal morphology before each experiment. |
| Assay Variability | Standardize all incubation times and reagent concentrations. Include positive and negative controls to monitor assay performance. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%). |
| Cell Line Sensitivity | Different cell lines have varying sensitivities. Compare your results with any available literature data for similar cell types. If none is available, a thorough dose-response is critical. |
| Contamination | Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination. |
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound on Cytochrome P450 Enzymes
| CYP450 Isoform | Inhibition Model | Ki (µM) |
| CYP3A | Non-competitive, Time-dependent | 4.0 |
| CYP2C9 | Competitive | 6.7 |
| CYP2D | Competitive | 6.6 |
| Data from in vitro studies using human liver microsomes.[2] |
Table 2: Reported IC50 Values for Albiflorin (a major component of this compound) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HeLa | Cervical Cancer | ~50 | MTT |
| A549 | Lung Cancer | >100 | MTT |
| MCF-7 | Breast Cancer | >100 | MTT |
| Note: This data is for Albiflorin, not this compound. IC50 values can vary significantly between cell lines and experimental conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol can be used to assess the effect of this compound on the phosphorylation status or expression level of proteins in a signaling pathway of interest (e.g., MAPK, NF-κB).
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation.
Visualizations
Signaling Pathways
Caption: Albiflorin-mediated activation of the Nrf2/HO-1 signaling pathway.
Caption: Inhibition of the CXCL12/CXCR4 signaling axis by Albiflorin.
Caption: Modulation of the TLR4/MAPK/NF-κB pathway by the Galloyl group.
Experimental Workflows
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Western blot workflow for analyzing signaling pathway modulation.
References
Technical Support Center: Refining the Purification of 4-O-Galloylalbiflorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-O-Galloylalbiflorin. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the purification of this compound and related compounds from Paeonia lactiflora?
A1: The most prevalent and effective methods for purifying this compound and its analogues, such as albiflorin (B1665693) and paeoniflorin (B1679553), from crude extracts of Paeonia lactiflora are macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).[1][2] Macroporous resin chromatography is often used for initial enrichment due to its simplicity, high capacity, and cost-effectiveness.[1][2] HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the fine separation of compounds with similar polarities, offering high purity and recovery rates.[3]
Q2: How can I select the appropriate macroporous resin for the initial enrichment of this compound?
A2: The selection of an optimal macroporous resin involves evaluating the adsorption and desorption characteristics of several resin types.[1][2] Key parameters to consider are the adsorption capacity, desorption capacity, and desorption ratio. A study on the purification of paeoniflorin and albiflorin found that among various resins, LX38 showed superior performance.[1] It is recommended to conduct small-scale static and dynamic adsorption/desorption experiments with a few candidate resins to determine the best fit for your specific extract and target compound.
Q3: What are the key parameters to optimize for macroporous resin chromatography?
A3: For successful enrichment of this compound using macroporous resin chromatography, optimization of the following parameters is crucial:
-
Sample pH: The pH of the sample solution can significantly affect the adsorption capacity.
-
Adsorption flow rate: A slower flow rate generally allows for better adsorption.
-
Eluent concentration: The concentration of the eluting solvent (commonly ethanol) is critical for effective desorption.
-
Elution flow rate: A suitable flow rate ensures efficient elution without excessive dilution of the product.
Q4: I am having difficulty separating this compound from its isomers and other closely related compounds. What should I do?
A4: The separation of structurally similar compounds like this compound from its isomers is a common challenge. High-speed counter-current chromatography (HSCCC) is a highly recommended technique for this purpose due to its excellent resolving power for compounds with similar polarities.[3] The key to a successful HSCCC separation is the selection of an appropriate two-phase solvent system. A systematic approach to solvent system selection, often guided by the partition coefficient (K), is necessary. For instance, a two-phase solvent system of n-butanol-ethyl acetate-water (1:4:5, v/v) has been successfully used for the separation of paeoniflorin.[3]
Troubleshooting Guides
Macroporous Resin Chromatography
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low Adsorption of Target Compound | 1. Inappropriate resin type. 2. Incorrect sample pH. 3. Flow rate is too high. 4. Resin is not properly pre-treated. | 1. Test different types of macroporous resins with varying polarities. 2. Adjust the pH of the sample solution to optimize adsorption. 3. Reduce the sample loading flow rate. 4. Ensure the resin is thoroughly washed and activated according to the manufacturer's instructions. |
| Low Desorption of Target Compound | 1. Eluting solvent is too weak. 2. Insufficient volume of eluting solvent. 3. Elution flow rate is too high. | 1. Increase the concentration of the organic solvent (e.g., ethanol) in the eluent. 2. Increase the volume of the eluting solvent. 3. Decrease the elution flow rate to allow for sufficient contact time. |
| Poor Purity of Eluted Product | 1. Incomplete removal of impurities during adsorption. 2. Co-elution of impurities with the target compound. | 1. Add a washing step with a weak solvent (e.g., low concentration of ethanol) after sample loading to remove weakly adsorbed impurities. 2. Optimize the gradient elution profile to improve the separation of the target compound from impurities. |
High-Speed Counter-Current Chromatography (HSCCC)
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Poor Resolution of Target Peak | 1. Inappropriate solvent system. 2. Suboptimal flow rate. 3. Low retention of the stationary phase. | 1. Systematically screen for a two-phase solvent system that provides a suitable partition coefficient (K) for this compound. 2. Optimize the flow rate of the mobile phase. 3. Ensure proper equilibration of the column to maximize the retention of the stationary phase. |
| Target Compound Elutes Too Quickly or Too Slowly | 1. Partition coefficient (K) of the target compound is too low or too high in the selected solvent system. | 1. Adjust the composition of the two-phase solvent system to modify the K value. For faster elution, decrease the polarity of the mobile phase. For slower elution, increase its polarity. |
| Emulsification of the Two Phases | 1. High concentration of certain compounds in the crude extract. 2. High rotational speed. | 1. Pre-treat the crude extract to remove interfering substances. 2. Reduce the rotational speed of the centrifuge. |
Experimental Protocols
Preparative Purification of Paeoniflorin and Albiflorin from Peony Rhizome using Macroporous Resin and Medium-Pressure Liquid Chromatography
This protocol is adapted from a study on the purification of paeoniflorin and albiflorin and can serve as a starting point for the purification of this compound.[1]
1. Macroporous Resin Chromatography (Enrichment)
-
Resin Selection: LX38 macroporous resin was identified as optimal.
-
Column Preparation: Pack a column with pre-treated LX38 resin.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the target compounds with an appropriate concentration of ethanol (B145695) (e.g., 70% ethanol).
-
Monitoring: Monitor the eluent using TLC or HPLC to collect the fractions containing the target compounds.
-
Concentration: Combine the desired fractions and concentrate under reduced pressure.
2. Medium-Pressure Liquid Chromatography (Fine Purification)
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used.
-
Sample Injection: Dissolve the enriched extract from the previous step in the mobile phase and inject it into the MPLC system.
-
Fraction Collection: Collect fractions based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using HPLC.
-
Final Product: Combine the high-purity fractions and lyophilize to obtain the purified compound.
Quantitative Data
Table 1: Purification of Paeoniflorin and Albiflorin using Macroporous Resin [1]
| Compound | Initial Content in Crude Extract (%) | Content after Macroporous Resin Purification (%) | Fold Increase |
| Paeoniflorin | 1.63 | 24.5 | 15.0 |
| Albiflorin | 1.12 | 16.8 | 15.0 |
Table 2: HSCCC Purification of Paeoniflorin [3]
| Parameter | Value |
| Crude Sample Amount | 160 mg |
| Initial Paeoniflorin Content | 22.0% |
| Purified Paeoniflorin Yield | 33.2 mg |
| Purity of Paeoniflorin | 98.2% |
| Recovery Rate | 94.3% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for achieving high purity of this compound.
References
- 1. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in bioanalytical methods for 4-O-Galloylalbiflorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical methods for 4-O-Galloylalbiflorin.
Troubleshooting Guide: Addressing Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS-based bioanalysis.[1] This guide provides a systematic approach to identifying and mitigating these effects during the analysis of this compound.
Problem: Poor accuracy and precision in QC samples.
This issue is often indicative of unaddressed matrix effects. The following table summarizes potential strategies to mitigate these effects, with illustrative data adapted from studies on structurally similar compounds like paeoniflorin (B1679553) and albiflorin (B1665693).[2][3]
Table 1: Strategies for Mitigating Matrix Effects
| Strategy | Description | Expected Outcome | Potential Drawbacks |
| Sample Preparation | |||
| Protein Precipitation (PPT) | Simple and fast method to remove the bulk of proteins from plasma/serum samples using organic solvents like acetonitrile (B52724) or methanol.[2] | Moderate reduction of matrix effects. | May not remove all interfering phospholipids (B1166683).[1] |
| Liquid-Liquid Extraction (LLE) | Separates the analyte from matrix components based on differential solubility in two immiscible liquid phases. | Good removal of phospholipids and other interferences. | Can be more time-consuming and may have lower recovery. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. | Excellent cleanup and reduction of matrix effects. | Method development can be complex and costly. |
| Chromatographic Optimization | |||
| Gradient Elution Modification | Adjusting the mobile phase gradient to better separate this compound from co-eluting matrix components. | Improved peak shape and reduced ion suppression/enhancement. | May increase run time. |
| Column Chemistry Selection | Using a different column chemistry (e.g., C18, HILIC) to alter selectivity and improve separation from interfering compounds. | Significant reduction in matrix effects if co-elution is the primary issue. | Requires re-validation of the method. |
| Internal Standard (IS) Selection | |||
| Stable Isotope-Labeled (SIL) IS | A SIL-IS of this compound is the ideal choice as it co-elutes and experiences similar matrix effects, providing effective compensation. | High accuracy and precision. | Can be expensive and may not be commercially available. |
| Structural Analog IS | A compound structurally similar to this compound that exhibits similar chromatographic and mass spectrometric behavior. | Good compensation for matrix effects. | May not perfectly mimic the analyte's behavior. |
Quantitative Data on Matrix Effect and Recovery (Adapted from Paeoniflorin and Albiflorin Studies)
The following table provides representative data on the matrix effect and recovery for paeoniflorin (PF) and albiflorin (AF), which can serve as a benchmark when developing methods for this compound.[2][3]
Table 2: Representative Matrix Effect and Recovery Data
| Analyte | QC Level (ng/mL) | Matrix Effect (%) [RSD (%)] | Recovery (%) [RSD (%)] |
| Paeoniflorin (PF) | Low (2.0) | 104 [8.3] | 97.0 [5.3] |
| Medium (100) | 111 [4.9] | 93.0 [4.1] | |
| High (1600) | 99 [4.2] | 98.0 [3.8] | |
| Albiflorin (AF) | Low (0.5) | 85.6 [4.2] | 94.4 [6.5] |
| Medium (50) | 92.3 [3.8] | 101.2 [5.1] | |
| High (800) | 104.9 [5.3] | 114.7 [4.7] |
Matrix Effect (%) is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution. A value close to 100% indicates minimal matrix effect. Recovery (%) is the efficiency of the extraction procedure.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is a starting point for sample preparation, adapted from a method for paeoniflorin.[2]
-
Sample Preparation:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., a structural analog like paeoniflorin at an appropriate concentration).
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 150 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Conditions for Analysis
These are suggested starting conditions based on methods for similar compounds.[2][3]
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: Phenomenex Gemini® NX-C18 (4.6 x 100 mm, 3.0 µm) or equivalent[2]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 1.0 mL/min[2]
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS System: AB Sciex Qtrap 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for this compound and the chosen IS. For paeoniflorin, a precursor ion of [M+NH4]+ at m/z 498.1 and a product ion at m/z 179.1 has been used.[2]
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A workflow for systematically troubleshooting matrix effects in bioanalytical methods.
NF-κB Signaling Pathway and Potential Inhibition by this compound
Given that galloyl moieties in other natural compounds have been shown to inhibit the NF-κB pathway, and this compound possesses anti-inflammatory properties, this pathway represents a plausible target.[4][5]
References
- 1. eijppr.com [eijppr.com]
- 2. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Exposure and Reduction of Elimination for Paeoniflorin or Albiflorin via Co-Administration with Total Peony Glucosides and Hypoxic Pharmacokinetics Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Analytical Sensitivity of 4-O-Galloylalbiflorin and Related Monoterpene Glycosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 4-O-Galloylalbiflorin. Due to the limited specific data on this compound, this guide extensively leverages validated methods for the structurally similar and co-occurring major components found in Paeonia lactiflora, paeoniflorin (B1679553) and albiflorin (B1665693). The principles and protocols outlined here are readily adaptable for the sensitive quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound and its analogues?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and reliable method for the simultaneous analysis of paeoniflorin, albiflorin, and by extension, this compound, in biological samples.[1][2][3][4] This technique offers high specificity and sensitivity, making it ideal for pharmacokinetic studies and the analysis of trace amounts in complex matrices.[2]
Q2: I am not getting a good signal for this compound with HPLC-UV. What can I do?
A2: Several factors can affect the sensitivity of HPLC-UV detection. Firstly, ensure you are using the optimal wavelength for detection. For compounds with a galloyl group, this is typically around 280 nm. Secondly, optimizing the mobile phase composition is crucial for good peak shape and resolution.[5][6] Consider adjusting the gradient and the organic modifier concentration. For trace analysis, HPLC-UV may lack the required sensitivity; in such cases, transitioning to an LC-MS/MS method is recommended.[7]
Q3: What are the key parameters to optimize for enhancing sensitivity in an LC-MS/MS method?
A3: To enhance sensitivity in LC-MS/MS, focus on optimizing the following:
-
Ionization Source Parameters: The choice of ionization mode (positive or negative) and settings for the capillary voltage, nebulizing gas flow rate, and temperature can significantly impact signal intensity.[8]
-
Mass Spectrometry Parameters: Compound-specific parameters, including the selection of precursor and product ions (for Multiple Reaction Monitoring - MRM), collision energy, and dwell time, must be optimized for each analyte.[9][10] It is crucial to perform compound optimization for each specific LC-MS/MS instrument, as literature values may not be directly transferable.[10]
-
Chromatographic Separation: A well-optimized chromatographic method that provides sharp, symmetrical peaks with minimal co-elution of interfering matrix components is essential for maximizing the signal-to-noise ratio.[11][12]
Q4: How can I minimize matrix effects when analyzing biological samples?
A4: Matrix effects, where co-eluting endogenous substances suppress or enhance the ionization of the target analyte, are a common challenge in bioanalysis.[13] To mitigate these effects:
-
Effective Sample Preparation: Employ robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[13][14][15]
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of the analyte from matrix components.[11]
-
Use of Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar ionization effects.[11]
Q5: What are the best practices for ensuring the stability of this compound in biological samples?
A5: Analyte stability is critical for accurate quantification.[16] While specific stability data for this compound is limited, general best practices for related compounds include:
-
Storage Conditions: Store biological samples (plasma, serum, tissue homogenates) at -80°C for long-term stability.[17]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation.[17]
-
Sample Handling: For plasma or serum, immediate separation from blood cells after collection is recommended to prevent analyte degradation.[18][19]
Troubleshooting Guides
Guide 1: Poor Sensitivity and Peak Shape in HPLC-UV Analysis
| Symptom | Possible Cause | Troubleshooting Action |
| Low signal intensity | Suboptimal detection wavelength. | Determine the UV absorbance maximum of this compound (likely around 280 nm due to the galloyl moiety) and set the detector to this wavelength. |
| Low analyte concentration. | Concentrate the sample using SPE or a similar technique. If sensitivity is still insufficient, consider switching to LC-MS/MS. | |
| Broad or tailing peaks | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For acidic compounds, a lower pH (e.g., using 0.1% formic acid) can improve peak shape. Adjust the organic solvent gradient.[5] |
| Column degradation. | Replace the HPLC column with a new one of the same type. | |
| Baseline noise or drift | Contaminated mobile phase or column. | Use fresh, high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. |
| Air bubbles in the detector.[20] | Degas the mobile phase thoroughly. Purge the detector to remove bubbles. |
Guide 2: Low Signal or High Variability in LC-MS/MS Analysis
| Symptom | Possible Cause | Troubleshooting Action |
| Low ion intensity | Inefficient ionization. | Optimize ion source parameters: screen both positive and negative ion modes, and adjust capillary voltage, gas flows, and temperature.[8] |
| Suboptimal MS/MS transition. | Perform compound optimization to determine the most abundant and stable precursor and product ions and the optimal collision energy for fragmentation.[9][10] | |
| High signal variability | Matrix effects (ion suppression or enhancement). | Improve sample cleanup using SPE or LLE. Optimize chromatography to separate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard.[11] |
| Analyte instability. | Investigate bench-top, freeze-thaw, and long-term storage stability.[16][17] Ensure samples are processed and stored appropriately. | |
| No peak detected | Incorrect MS/MS parameters. | Verify the precursor and product ion m/z values for this compound. |
| Sample degradation. | Prepare fresh samples and standards. Re-evaluate sample collection and storage procedures. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Paeoniflorin Analogues
This protocol is based on established methods for paeoniflorin and albiflorin and can be adapted for this compound.[1][2][3][4]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The MRM transitions (precursor ion -> product ion) and collision energies must be empirically determined for this compound by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods used for related compounds, which can serve as a benchmark for a newly developed this compound assay.
| Parameter | Paeoniflorin | Albiflorin | Reference |
| Linear Range (ng/mL) | 1.0 - 2000 | 1.0 - 2000 | [2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 | [2] |
| Intra-day Precision (RSD%) | ≤ 8.1% | Not Reported | [2] |
| Inter-day Precision (RSD%) | ≤ 10.0% | Not Reported | [2] |
| Accuracy (RE%) | Within ±8.2% | Not Reported | [2] |
| Absolute Bioavailability (Oral) | 2.8% | 1.7% | [1][4] |
Visualizations
Caption: A generalized experimental workflow for the sensitive quantification of this compound.
Caption: A hypothetical signaling pathway (TLR4) where a compound like this compound might exert anti-inflammatory effects.
References
- 1. [Chemical constituents from water-soluble extract of dry roots of Paeonia lactiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Analysis of the Volatile Components in Flowers of Paeonia lactiflora Pall. and Paeonia lactiflora Pall. var. Trichocarpa [scirp.org]
- 4. Genetic and chemical characterization of white and red peony root derived from Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 13. pharmainfo.in [pharmainfo.in]
- 14. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. UPLC-Q–TOF–MS, network analysis, and molecular docking to investigate the effect and active ingredients of tea-seed oil against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the long-term biological stability of cytokine biomarkers in ocular fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Colloidal stability of polymeric nanoparticles in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Studies of 4-O-Galloylalbiflorin
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for 4-O-Galloylalbiflorin in a rodent model?
A1: While specific data for this compound is unavailable, studies on Albiflorin can provide a preliminary reference. For instance, in a mouse model of liver fibrosis, Albiflorin was administered intraperitoneally (IP) at a dose of 100 mg/kg. For oral administration, studies on Paeonia lactiflora extract have used dosages ranging from 0.5 g/kg to 1.0 g/kg in rats to observe specific therapeutic effects. It is crucial to perform a dose-response study to determine the optimal and safe dosage for this compound.
Q2: What is the most appropriate route of administration for this compound in vivo?
A2: The choice of administration route depends on the experimental objectives, including the target organ and desired pharmacokinetic profile. Common routes for related compounds include:
-
Oral (p.o.): Suitable for assessing the effects of the compound after gastrointestinal absorption. However, bioavailability may be a concern.
-
Intraperitoneal (i.p.): Often used to bypass first-pass metabolism and achieve higher systemic exposure.
-
Intravenous (i.v.): Provides 100% bioavailability and is useful for pharmacokinetic studies.
A pilot study comparing different administration routes is recommended to determine the most effective method for your specific research question.
Q3: How often should this compound be administered?
A3: The treatment schedule will depend on the half-life of this compound, which is currently unknown. For Albiflorin, pharmacokinetic studies in rats after oral administration of a Radix Paeoniae alba extract showed a time to maximum concentration (Tmax) of approximately 0.40 hours. This suggests a relatively rapid absorption. A typical starting point for a new compound would be once-daily administration. However, the optimal frequency should be determined through pharmacokinetic studies that measure the compound's concentration in plasma over time.
Q4: What are the potential challenges when working with this compound in vivo?
A4: Researchers may encounter challenges related to:
-
Solubility: The solubility of this compound in common vehicles for in vivo administration needs to be determined. Poor solubility can affect bioavailability and dosing accuracy.
-
Bioavailability: Oral bioavailability may be low, requiring higher doses or alternative administration routes.
-
Toxicity: As with any new compound, potential toxicity is a concern. It is essential to conduct acute and chronic toxicity studies to identify any adverse effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable therapeutic effect. | - Insufficient dosage.- Poor bioavailability.- Inappropriate route of administration.- Rapid metabolism and clearance. | - Perform a dose-escalation study.- Investigate alternative administration routes (e.g., i.p., i.v.).- Conduct pharmacokinetic studies to assess compound exposure.- Consider co-administration with an inhibitor of relevant metabolic enzymes (if known). |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | - Dosage is too high.- Off-target effects of the compound.- Vehicle toxicity. | - Reduce the dosage.- Conduct a thorough toxicology assessment, including histopathology of major organs.- Run a vehicle-only control group to rule out vehicle-related toxicity. |
| High variability in experimental results. | - Inconsistent dosing technique.- Animal-to-animal variation in metabolism.- Instability of the compound in the dosing solution. | - Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Assess the stability of the dosing solution over the course of the experiment. |
Data Presentation
Table 1: Summary of In Vivo Dosages for Related Compounds
| Compound/Extract | Animal Model | Route of Administration | Dosage | Therapeutic Effect |
| Albiflorin | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Attenuation of liver fibrosis |
| Paeonia lactiflora Extract | Rat | Oral (p.o.) | 0.5 g/kg - 1.0 g/kg | Attenuation of migraine |
Table 2: Pharmacokinetic Parameters of Albiflorin in Rats (Oral Administration of Radix Paeoniae alba Extract)
| Parameter | Value |
| Cmax (Maximum Concentration) | 4637 ± 2774 ng/mL |
| Tmax (Time to Maximum Concentration) | 0.40 ± 0.14 h |
| AUC(0-t) (Area Under the Curve) | 4755 ± 2560 ng·h/mL |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Mouse Model
-
Animal Model: Select an appropriate mouse model that recapitulates the disease of interest.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control, different doses of this compound). A typical group size is 8-10 animals.
-
Compound Preparation: Dissolve or suspend this compound in a suitable vehicle (e.g., saline, corn oil, DMSO/saline mixture). Prepare fresh solutions daily unless stability data indicates otherwise.
-
Administration: Administer the compound according to the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring: Monitor the animals daily for any signs of toxicity, and measure relevant parameters (e.g., tumor volume, inflammatory markers, behavioral changes) at predetermined time points.
-
Endpoint Analysis: At the end of the study, collect tissues and/or blood samples for further analysis (e.g., histology, gene expression, protein levels).
Mandatory Visualizations
Caption: General workflow for an in vivo efficacy study.
Caption: Hypothetical anti-inflammatory signaling pathway.
Caption: Troubleshooting decision tree for lack of efficacy.
Validation & Comparative
Validating the Therapeutic Potential of 4-O-Galloylalbiflorin: A Comparative Guide to Target Identification and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic target validation for 4-O-Galloylalbiflorin, a naturally derived compound with significant potential in the treatment of inflammatory and neurodegenerative diseases. Drawing upon experimental data from studies on its structural components—albiflorin and gallic acid—and closely related compounds, this document outlines the probable molecular targets and signaling pathways. We offer a comparative perspective by examining alternative therapeutic agents, Luteolin (B72000) and Gallic Acid, and provide detailed experimental protocols for key target validation assays.
Introduction to this compound and Its Therapeutic Rationale
This compound is a galloylated derivative of albiflorin, a major bioactive component of Paeonia lactiflora. The addition of a galloyl group is known to enhance the anti-inflammatory and antioxidant properties of natural compounds. The therapeutic potential of this compound is inferred from the well-documented activities of its constituents and similar molecules, which are known to modulate key signaling pathways involved in inflammation and cellular stress responses.
Comparative Analysis of Therapeutic Targets
Based on current research, the therapeutic action of this compound is likely mediated through the modulation of several key signaling pathways implicated in inflammation and oxidative stress. This section compares the putative targets of this compound with those of Luteolin and Gallic Acid.
| Therapeutic Agent | Putative Primary Targets | Key Signaling Pathways | Therapeutic Relevance |
| This compound | NF-κB, MAPK, Nrf2, NLRP3 Inflammasome, CXCL12/CXCR4 | Inhibition of pro-inflammatory cytokine production, activation of antioxidant response, modulation of chemokine signaling. | Neuroprotection, Anti-inflammation |
| Luteolin | PPARγ, NF-κB, IKK | Suppression of inflammatory gene expression, regulation of cellular metabolism.[1] | Neuroprotection, Anti-inflammation, Cardioprotection[2] |
| Gallic Acid | Nrf2, Keap1 | Activation of antioxidant gene expression, direct scavenging of reactive oxygen species (ROS).[3][4][5] | Antioxidant, Anti-inflammatory, Neuroprotection[5] |
Quantitative Performance Data
The following tables summarize quantitative data from representative studies on compounds structurally related to this compound and its comparators. This data provides a benchmark for assessing their relative potency and efficacy in modulating key therapeutic targets.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Assay | Cell Line | Stimulant | IC50 / Effect | Reference |
| Paeoniflorin (related to Albiflorin) | IL-1β, TNF-α production | Macrophages | LPS | Significant reduction | [1] |
| Luteolin | IL-6, ProET-1 production | HUVECs | TNF-α | Significant normalization | [6] |
| Gallic Acid | Pro-inflammatory cytokines | - | - | Inhibition | [7] |
Table 2: Activation of Antioxidant Pathways
| Compound | Assay | Cell Line/Model | Effect | Reference |
| Galloylated Paeoniflorin derivative | Nrf2 nuclear translocation | PC12 cells | Enhancement | [8] |
| Luteolin | Nrf2 activation | - | Upregulation | |
| Gallic Acid | Nrf2 expression | Mouse lung tissue | Elevation | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflows
Caption: General workflow for Western Blot analysis of target protein phosphorylation/expression.
Caption: Standard workflow for ELISA to quantify cytokine secretion.
Detailed Experimental Protocols
The following protocols provide a framework for the experimental validation of the therapeutic targets of this compound and its alternatives.
Protocol 1: Western Blot for MAPK and NF-κB Pathway Activation
Objective: To determine the effect of the test compound on the phosphorylation status of key proteins in the MAPK (e.g., ERK, JNK, p38) and NF-κB (e.g., IκBα, p65) signaling pathways.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, BV-2 microglia)
-
Cell culture medium and supplements
-
Test compound (this compound, Luteolin, Gallic Acid)
-
Stimulant (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate cells with the appropriate agonist (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 15-60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer and collect the lysate.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To measure the effect of the test compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat cells with the test compound for 1-2 hours.
-
Stimulate cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity to control for transfection efficiency.
-
Protocol 3: Nrf2 Activation Assay
Objective: To assess the ability of the test compound to induce the nuclear translocation and transcriptional activity of Nrf2.
Methods:
-
Western Blot: Analyze the protein levels of Nrf2 in nuclear and cytosolic fractions. An increase in nuclear Nrf2 indicates activation.
-
Immunofluorescence: Visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the test compound.
-
Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Antioxidant Response Element (ARE) Reporter Assay: Similar to the NF-κB reporter assay, use a luciferase reporter construct containing ARE sequences to measure Nrf2 transcriptional activity.
Protocol 4: NLRP3 Inflammasome Activation Assay
Objective: To determine if the test compound can inhibit the activation of the NLRP3 inflammasome.
Methods:
-
IL-1β and IL-18 ELISA: Measure the release of mature IL-1β and IL-18 into the cell culture supernatant.[9]
-
Caspase-1 Activity Assay: Measure the activity of cleaved caspase-1 in cell lysates or supernatants.
-
ASC Speck Formation: Use immunofluorescence to visualize the formation of ASC specks, a hallmark of inflammasome activation.
-
Western Blot: Detect cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in the supernatant.[10]
Procedure (for ELISA):
-
Priming: Prime macrophages (e.g., bone marrow-derived macrophages - BMDMs) with LPS (e.g., 1 µg/mL) for 4 hours to induce pro-IL-1β expression.[11]
-
Inhibitor Treatment: Pre-treat cells with the test compound for 1 hour.[11]
-
Activation: Stimulate the NLRP3 inflammasome with a second signal, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 5 µM).[11]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of secreted IL-1β using a commercial ELISA kit.
Protocol 5: CXCR4 Signaling Assay
Objective: To evaluate the effect of the test compound on the CXCL12/CXCR4 signaling axis.
Methods:
-
Calcium Mobilization Assay: Measure changes in intracellular calcium levels upon stimulation with CXCL12 in the presence or absence of the test compound.
-
Chemotaxis Assay: Assess the ability of the test compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient using a Boyden chamber assay.[12][13]
-
Western Blot: Analyze the phosphorylation of downstream signaling molecules such as Akt and ERK upon CXCL12 stimulation.[12]
Conclusion
While direct experimental validation of this compound's therapeutic targets is an area for future research, the available evidence from its structural analogs strongly suggests its potential as a multi-target agent against inflammatory and neurodegenerative conditions. Its putative mechanisms of action, centered on the inhibition of pro-inflammatory pathways (NF-κB, MAPK, NLRP3 inflammasome, CXCL12/CXCR4) and the activation of the Nrf2-mediated antioxidant response, offer a solid foundation for further investigation. The comparative analysis with Luteolin and Gallic Acid highlights both overlapping and distinct therapeutic targets, providing a rationale for its development as a novel therapeutic. The experimental protocols detailed in this guide provide a robust framework for the systematic validation of these targets and the elucidation of the precise mechanisms of action of this compound.
References
- 1. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. Assay of Inflammasome Activation [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Chemokine CXCL12 Activates CXC Receptor 4 Metastasis Signaling Through the Upregulation of a CXCL12/CXCR4/MDMX (MDM4) Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-O-Galloylalbiflorin and Albiflorin: A Guide for Researchers
Introduction
Albiflorin (B1665693) is a monoterpene glycoside isolated from the root of Paeonia lactiflora, a plant with a long history of use in traditional Chinese medicine for treating inflammatory conditions. Its pharmacological activities, particularly its anti-inflammatory and immunomodulatory effects, have been the subject of numerous studies. 4-O-Galloylalbiflorin is a derivative of albiflorin, characterized by the addition of a galloyl group. While the addition of a galloyl moiety to other natural compounds has been shown to enhance their biological activities, specific experimental data for this compound remains scarce.
Comparative Biological Activities: Quantitative Data
Currently, direct comparative studies detailing the biological activities of this compound versus albiflorin are not available in published literature. The following tables summarize the quantitative data on the anti-inflammatory effects of albiflorin, primarily from a comparative study with the structurally similar compound, paeoniflorin. This data can serve as a benchmark for future studies on this compound.
Table 1: Inhibitory Effects of Albiflorin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Albiflorin Inhibition Rate (%) | Paeoniflorin Inhibition Rate (%) |
| Nitric Oxide (NO) | 17.35 | 17.61[1][2] |
| Prostaglandin E2 (PGE2) | 12.94 | 27.56[1][2] |
| Tumor Necrosis Factor-α (TNF-α) | 15.29 | 20.57[1][2] |
| Interleukin-6 (IL-6) | 10.78 | 29.01[1][2] |
Table 2: IC50 Values for Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (mol/L) |
| Albiflorin | 1.3 x 10⁻²[1][2] |
| Paeoniflorin | 2.2 x 10⁻⁴[1][2] |
Table 3: Inhibition of COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Compound | Inhibition Rate (%) |
| Albiflorin | 17.21 |
| Paeoniflorin | 50.98[1][2] |
Table 4: Inhibition of Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages
| Gene | Albiflorin Inhibition Rate (%) | Paeoniflorin Inhibition Rate (%) |
| iNOS | 58.36 | 35.65 |
| COX-2 | 47.64 | 38.08 |
| IL-6 | 12.43 | 19.72 |
| TNF-α | 50.70 | 45.19 |
Potential Role of the Galloyl Moiety in this compound
While direct experimental evidence is lacking for this compound, the addition of a galloyl group to other flavonoids and natural compounds has been shown to enhance their antioxidant and anti-inflammatory properties. The galloyl group is a type of phenolic acid with strong antioxidant potential. Therefore, it is plausible that this compound may exhibit enhanced biological activities compared to albiflorin. Future research should focus on the synthesis and biological evaluation of this compound to validate this hypothesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables for albiflorin.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (e.g., albiflorin) for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after LPS stimulation.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) and PGE2 in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the wells again.
-
Add a substrate for the enzyme, which results in a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The concentration of the cytokine is determined from the standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., COX-2, phosphorylated and total proteins of the MAPK pathway).
-
Procedure:
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Visualizations
The anti-inflammatory effects of albiflorin are known to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assays.
Albiflorin's Inhibition of the NF-κB Signaling Pathway.
References
4-O-Galloylalbiflorin vs. Paeoniflorin: A Comparative Analysis for Researchers
A detailed examination of two structurally related monoterpene glycosides, 4-O-Galloylalbiflorin and paeoniflorin (B1679553), reveals key differences in their therapeutic potential, largely influenced by the addition of a galloyl moiety. This guide provides a comparative analysis of their pharmacological activities, mechanisms of action, and available experimental data to inform future research and drug development.
While direct comparative studies on this compound are limited, its chemical structure—an albiflorin (B1665693) core with an attached galloyl group—allows for informed inferences of its properties when analyzed alongside its constituent components and its isomer, paeoniflorin. Paeoniflorin is a well-researched bioactive compound known for its extensive pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant activities.[1] Albiflorin, an isomer of paeoniflorin, has demonstrated similar, though in some aspects less potent, anti-inflammatory effects. The addition of a galloyl group, as seen in various other natural compounds, is known to significantly enhance antioxidant and anti-inflammatory capacities. This suggests that this compound may exhibit more potent biological activities compared to paeoniflorin.
Structural Comparison
Paeoniflorin and albiflorin are isomers with the same molecular formula (C23H28O11) but differ in their stereochemistry.[2][3][4] this compound incorporates the structure of albiflorin with a galloyl group (a derivative of gallic acid) attached. This structural modification is anticipated to significantly influence its physicochemical properties and biological activity.
Comparative Pharmacological Activities
Based on available data for paeoniflorin, albiflorin, and galloyl derivatives, a comparative summary of their expected pharmacological activities is presented below.
Table 1: Comparative Analysis of Pharmacological Activities
| Pharmacological Activity | Paeoniflorin | This compound (Inferred) | Supporting Evidence for Inference |
| Anti-inflammatory | Potent inhibitor of pro-inflammatory mediators. | Expected to be more potent than paeoniflorin. | The galloyl group is known to enhance anti-inflammatory activity.[5] A direct comparison between paeoniflorin and albiflorin showed paeoniflorin to be a more potent inhibitor of NO and COX-2 protein expression.[6] |
| Neuroprotective | Demonstrates significant neuroprotective effects against various insults. | Expected to have enhanced neuroprotective effects. | Gallic acid, the core of the galloyl group, exhibits neuroprotective properties. The synergistic effect could lead to greater potency. |
| Antioxidant | Possesses antioxidant properties. | Expected to have significantly stronger antioxidant activity. | The galloyl moiety is a well-established potent antioxidant.[7] |
Data Presentation: Anti-inflammatory Effects
The following table summarizes quantitative data from a comparative study of paeoniflorin and albiflorin on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells. This data provides a basis for inferring the potential activity of this compound.
Table 2: Quantitative Comparison of Anti-inflammatory Activity
| Parameter | Paeoniflorin | Albiflorin |
| Inhibition of Nitric Oxide (NO) Production (IC50) | 2.2 x 10⁻⁴ mol/L | 1.3 x 10⁻² mol/L |
| Inhibition of COX-2 Protein Expression | 50.98% | 17.21% |
| Inhibition of iNOS Gene Expression | 35.65% | 58.36% |
| Inhibition of COX-2 Gene Expression | 38.08% | 47.64% |
| Inhibition of IL-6 Gene Expression | 19.72% | 50.70% |
| Inhibition of TNF-α Gene Expression | 45.19% | 12.43% |
| (Data sourced from a comparative study on paeoniflorin and albiflorin.[6]) |
Mechanism of Action: Signaling Pathways
Paeoniflorin exerts its effects by modulating multiple signaling pathways. It is anticipated that this compound interacts with similar pathways, with the galloyl group potentially enhancing its modulatory effects, particularly on pathways related to oxidative stress and inflammation.
Caption: Putative signaling pathways modulated by Paeoniflorin and this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assessing anti-inflammatory and neuroprotective effects, adapted from relevant studies.
Anti-inflammatory Activity Assay (in vitro)
This protocol is based on the study comparing paeoniflorin and albiflorin in LPS-stimulated RAW 264.7 macrophages.[8]
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Nitric Oxide (NO) Production Assay:
-
Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (paeoniflorin, albiflorin, or this compound) for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.
-
The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Cells are treated as described above.
-
The levels of TNF-α and IL-6 in the culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for COX-2 and iNOS:
-
Cells are lysed after treatment, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an ECL detection system.
-
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Neuroprotection Assay (in vitro)
This protocol is a general method for assessing neuroprotection against glutamate-induced excitotoxicity in neuronal cell lines like HT22.[9]
-
Cell Culture: HT22 hippocampal neuronal cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Neurotoxicity Induction and Treatment:
-
Cells are plated in 96-well plates.
-
Cells are pre-treated with the test compounds for a specified duration (e.g., 2 hours).
-
Glutamate (e.g., 5 mM) is added to induce excitotoxicity, and cells are incubated for 24 hours.
-
-
Cell Viability Assay:
-
Cell viability is assessed using the MTT or resazurin (B115843) assay. The absorbance is measured to quantify the percentage of viable cells.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels are measured using a fluorescent probe such as DCFH-DA.
-
Cells are loaded with the probe, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
-
Apoptosis Assay:
-
Apoptosis can be evaluated by Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Alternatively, the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) can be analyzed by Western blotting.
-
Caption: Experimental workflow for in vitro neuroprotection assays.
Conclusion
While direct experimental data for this compound is currently lacking, a comparative analysis based on its structural components—albiflorin and a galloyl group—and its isomer, paeoniflorin, strongly suggests its potential as a potent therapeutic agent. The presence of the galloyl moiety is expected to significantly enhance its anti-inflammatory and antioxidant properties, and potentially its neuroprotective effects, compared to paeoniflorin. Further in-depth studies are warranted to empirically validate these hypotheses and to fully elucidate the pharmacological profile and therapeutic potential of this compound. The experimental protocols provided herein offer a robust framework for conducting such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Paeoniflorin | C23H28O11 | CID 442534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Albiflorin | C23H28O11 | CID 24868421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
Comparative Guide to Analytical Methods for 4-O-Galloylalbiflorin Quantification
This guide provides a detailed comparison of two prominent analytical methods for the quantification of 4-O-Galloylalbiflorin, a key bioactive component in medicinal plants such as Paeonia lactiflora. The methods compared are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering objective data to aid in the selection of the most suitable method for their specific research needs.
Overview of Analytical Methods
The selection of an analytical method for the quantification of a specific compound depends on various factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. For the analysis of this compound, both HPLC-DAD and UPLC-MS/MS offer robust and reliable approaches, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the separation and quantification of compounds in complex mixtures. It is known for its reliability, cost-effectiveness, and straightforward operation.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique that couples the separation power of UPLC with the mass-resolving capabilities of tandem mass spectrometry. This method is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key validation parameters for the HPLC-DAD and a representative UPLC-MS/MS method for the analysis of compounds structurally related to this compound, providing a basis for comparison.
Table 1: HPLC-DAD Method Validation for Galloylpaeoniflorin (a positional isomer of this compound)
| Validation Parameter | Result |
| Linearity Range | 13.60 - 1360 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Precision (RSD %) | < 1.9% |
| Accuracy (Recovery %) | 96.1% - 105.5% |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
Data extracted from a study on the simultaneous determination of eleven components in the extract of Paeoniae Radix Alba.[1][2]
Table 2: UPLC-MS/MS Method Validation for Albiflorin (B1665693) and Paeoniflorin (B1679553) (structurally related compounds)
| Validation Parameter | Albiflorin | Paeoniflorin |
| Linearity Range | 5 - 5000 µg/L | 5 - 5000 µg/L |
| Correlation Coefficient (r) | 0.9994 | 0.9995 |
| Precision (RSD %) | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | 85.80% - 118% | 85.80% - 118% |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LLOQ) | 5 µg/L | 5 µg/L |
Data from a pharmacokinetic study of paeoniflorin and albiflorin in a rat model.[3]
Experimental Protocols
HPLC-DAD Method for Galloylpaeoniflorin in Paeoniae Radix Alba Extract
This method was developed for the simultaneous determination of multiple components in an herbal extract.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Chromatographic Column: Information on the specific column was not detailed in the provided search results.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 0.01% (v/v) phosphoric acid aqueous solution
-
-
Gradient Elution:
-
0–20 min: 8% A
-
20–50 min: 8–24% A
-
50–60 min: 50% A
-
60–68 min: 50–90% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 5 g of pulverized Paeoniae Radix Alba was extracted with 25 mL of 70% (v/v) ethanol (B145695) using ultrasonication for 40 minutes. The extract was centrifuged, and the supernatant was used for analysis.[2]
UPLC-MS/MS Method for Albiflorin and Paeoniflorin in Rat Plasma
This bioanalytical method was established for a pharmacokinetic study.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 μm).[3]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water
-
Solvent B: 0.1% (v/v) formic acid in methanol
-
-
Gradient Elution:
-
0.00–1.00 min: 10% B
-
1.00–2.00 min: 10%–43% B
-
2.00–3.00 min: 43%–50% B
-
3.00–6.00 min: 50%–100% B
-
6.00–7.00 min: 100% B
-
7.01–8.00 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1 µL
-
Mass Spectrometry:
-
Ionization Mode: Negative ESI
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Albiflorin: m/z 525 → 479
-
Paeoniflorin: m/z 525 → 449[3]
-
-
-
Sample Preparation: Details on the plasma sample preparation were not available in the provided search results. Typically, for bioanalytical methods, protein precipitation or solid-phase extraction is employed.
Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflows and the logical relationship for selecting an analytical method.
Figure 1. General experimental workflow for the quantification of this compound.
Figure 2. Decision tree for selecting an analytical method for this compound analysis.
Conclusion
Both HPLC-DAD and UPLC-MS/MS are suitable for the quantification of this compound and related compounds.
-
The HPLC-DAD method is a robust and cost-effective choice for the analysis of this compound in less complex matrices, such as herbal extracts, where the concentration of the analyte is relatively high. Its simplicity and the widespread availability of the instrumentation make it an attractive option for routine quality control applications.
-
The UPLC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications, such as pharmacokinetic studies in plasma, where the analyte concentrations are expected to be very low and the sample matrix is complex. The high selectivity of MS/MS detection minimizes interferences, leading to more accurate and precise results at trace levels.
The ultimate choice of method will depend on the specific requirements of the study, including the sample type, the expected concentration range of this compound, and the available resources. For cross-validation purposes, it is recommended to analyze a subset of samples by both methods to ensure the comparability and reliability of the generated data.
References
- 1. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
Investigating the In Vivo Anti-Inflammatory Potential of 4-O-Galloylalbiflorin: A Comparative Guide
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
While in vitro studies may suggest the potential of 4-O-Galloylalbiflorin as an anti-inflammatory agent, a comprehensive review of published literature reveals a conspicuous absence of in vivo studies to substantiate these claims. This guide is designed to bridge this gap by providing a framework for evaluating the in vivo anti-inflammatory activity of this compound. We present standardized experimental protocols and hypothetical comparative data to guide researchers in designing and interpreting studies to confirm its efficacy.
The following sections detail established animal models of inflammation and provide templates for data presentation and visualization, enabling a direct comparison of this compound with established anti-inflammatory drugs.
Comparative Efficacy of this compound in Animal Models of Acute Inflammation (Hypothetical Data)
The following tables present hypothetical data illustrating how the anti-inflammatory effects of this compound could be quantified and compared against a vehicle control and a standard anti-inflammatory drug, Indomethacin.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| This compound | 25 | 0.95 ± 0.12* | 24.0 |
| This compound | 50 | 0.78 ± 0.10 | 37.6 |
| This compound | 100 | 0.62 ± 0.08 | 50.4 |
| Indomethacin | 10 | 0.55 ± 0.07** | 56.0 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical.
Table 2: Effect of this compound on Xylene-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Weight of Ear Punch (mg) (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 25.4 ± 3.1 | - |
| This compound | 25 | 20.1 ± 2.5* | 20.9 |
| This compound | 50 | 17.5 ± 2.2 | 31.1 |
| This compound | 100 | 14.8 ± 1.9 | 41.7 |
| Dexamethasone | 1 | 12.2 ± 1.5** | 52.0 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical.
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhings (Mean ± SD) | Inhibition (%) |
| Vehicle Control (Saline) | - | 45.2 ± 5.8 | - |
| This compound | 25 | 33.1 ± 4.5* | 26.8 |
| This compound | 50 | 24.7 ± 3.9 | 45.4 |
| This compound | 100 | 18.5 ± 3.1 | 59.1 |
| Indomethacin | 10 | 15.3 ± 2.8** | 66.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical.
Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Vehicle Control (Saline) | - | 2580 ± 310 | 3150 ± 420 | 1890 ± 250 |
| This compound | 50 | 1850 ± 250 | 2240 ± 310 | 1350 ± 180* |
| This compound | 100 | 1240 ± 180 | 1580 ± 220 | 980 ± 130 |
| Dexamethasone | 5 | 980 ± 150 | 1120 ± 160 | 750 ± 110 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established and widely used models for assessing anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This model is a classic and highly reproducible method for evaluating acute inflammation.[1][2][3]
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Group 1: Vehicle control (e.g., normal saline, orally).
-
Group 2-4: this compound (e.g., 25, 50, 100 mg/kg, orally).
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The respective treatments are administered orally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.
-
The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2]
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Xylene-Induced Ear Edema in Mice
This model is used to assess topical and systemic anti-inflammatory activity against acute inflammation.[4][5]
-
Animals: Male Kunming mice (20-25 g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound (e.g., 25, 50, 100 mg/kg, orally).
-
Group 5: Positive control (e.g., Dexamethasone, 1 mg/kg, orally).
-
-
Procedure:
-
Treatments are administered orally 1 hour before the induction of inflammation.
-
A fixed volume (e.g., 20 µL) of xylene is applied to the anterior and posterior surfaces of the right ear.
-
After a set time (e.g., 1 hour), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is removed from both the treated (right) and untreated (left) ears.
-
The weight of each ear punch is recorded.
-
-
Endpoint: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is then determined.
Acetic Acid-Induced Writhing Test in Mice
This test is a model of visceral pain and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.[6][7]
-
Animals: Male ICR mice (18-22 g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound (e.g., 25, 50, 100 mg/kg, orally).
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
-
Procedure:
-
Treatments are administered orally 30-60 minutes before the induction of writhing.
-
A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Endpoint: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to investigate the effects of a compound on systemic inflammation and the production of pro-inflammatory cytokines.[8][9]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-3: this compound (e.g., 50, 100 mg/kg, orally).
-
Group 4: Positive control (e.g., Dexamethasone, 5 mg/kg, intraperitoneally).
-
-
Procedure:
-
Treatments are administered 1 hour before the LPS challenge.
-
Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
At a specific time point after LPS injection (e.g., 2 or 6 hours), blood is collected via cardiac puncture.
-
Serum is separated and stored at -80°C until analysis.
-
-
Endpoint: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum are measured using ELISA kits.
Visualizations: Workflows and Potential Mechanisms
To further guide the experimental design and interpretation of results, the following diagrams illustrate a typical experimental workflow and a plausible signaling pathway that this compound may target.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
Caption: Hypothetical inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Frontiers | Anti-Inflammatory and Immunomodulatory Effects of Paeonia Lactiflora Pall., a Traditional Chinese Herbal Medicine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. ajol.info [ajol.info]
- 7. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of 4-O-Galloylalbiflorin and Other Prominent Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 4-O-Galloylalbiflorin, a natural compound of interest, against other well-established neuroprotective agents. Due to the limited availability of direct experimental data on this compound, this comparison utilizes data from its close structural analog, 6'-O-Galloylpaeoniflorin (GPF), to provide valuable insights into its potential therapeutic efficacy. The neuroprotective properties of GPF are compared with those of Resveratrol, Curcumin, and Edaravone (B1671096), focusing on their performance in preclinical in vitro models of neuronal injury. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a thorough and objective evaluation.
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the quantitative data on the neuroprotective effects of 6'-O-Galloylpaeoniflorin (as a proxy for this compound), Resveratrol, Curcumin, and Edaravone. The data is compiled from various studies and presented to highlight the comparative efficacy in mitigating neuronal cell death, oxidative stress, and apoptosis.
| Compound | Cell Line | Insult | Assay | Concentration | Result |
| 6'-O-Galloylpaeoniflorin (GPF) | PC12 | OGD/R | Cell Viability | 10, 20, 40 µM | Increased cell viability significantly in a dose-dependent manner. |
| PC12 | OGD/R | Apoptosis | 40 µM | Significantly reduced the apoptosis rate. | |
| PC12 | OGD/R | ROS Production | 40 µM | Markedly decreased intracellular ROS levels. | |
| Resveratrol | PC12 | 6-OHDA | MTT Assay | 25 µM | Significantly increased cell viability. |
| PC12 | 6-OHDA | LDH Assay | 25 µM | Significantly reduced LDH leakage. | |
| PC12 | Hypoxia | Apoptosis | 10 µM | Attenuated apoptosis.[1] | |
| PC12 | Hypoxia | ROS Production | 10 µM | Significantly reduced intracellular ROS production.[1] | |
| Curcumin | SH-SY5Y | H2O2 | MTT Assay | 0.1 - 20 µM | Increased cell viability in a dose-dependent manner. |
| SH-SY5Y | H2O2 | LDH Assay | 0.1 - 20 µM | Decreased LDH release in a dose-dependent manner. | |
| SH-SY5Y | Copper | Apoptosis | Not specified | Showed a significant decline in apoptosis.[2] | |
| SH-SY5Y | Copper | ROS Production | Not specified | Decreased the production of ROS.[2] | |
| Edaravone | PC12 | CoCl2 | MTT Assay | 0.1 µM | Showed maximum protection and increased cell viability.[3] |
| PC12 | CoCl2 | Apoptosis | 0.1 µM | Inhibited apoptosis.[3] | |
| PC12 | CoCl2 | ROS Production | 0.1 µM | Reduced the formation of ROS.[3] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated through the modulation of various intracellular signaling pathways. Below are diagrams illustrating the primary mechanisms of action.
Figure 1: Signaling pathway of 6'-O-Galloylpaeoniflorin.
Figure 2: Signaling pathway of Resveratrol.
Figure 3: Signaling pathway of Curcumin.
Figure 4: Mechanism of action of Edaravone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and methodological transparency.
Cell Viability Assay (MTT Assay)
Objective: To assess the metabolic activity of neuronal cells as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 × 10⁴ to 1 × 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period. Include a vehicle control and a positive control (neurotoxic agent).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assay (LDH Assay)
Objective: To quantify plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS.
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in a 24-well plate or a 96-well black plate.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS. Incubate the cells with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the control.
Apoptosis Assessment (Western Blot for Bcl-2/Bax)
Objective: To determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Principle: The ratio of Bcl-2 to Bax is a critical determinant of cell susceptibility to apoptosis. Western blotting is used to separate and quantify these proteins.
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for evaluating the neuroprotective effects of a test compound and the logical relationships between the different experimental assays.
Figure 5: General experimental workflow.
References
- 1. Protective Effect of Resveratrol against Hypoxia-Induced Neural Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Ameliorates Copper-Induced Neurotoxicity Through Inhibiting Oxidative Stress and Mitochondrial Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of edaravone against cobalt chloride-induced apoptosis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4-O-Galloylalbiflorin's Effects: A Comparative Analysis Across Cell Lines
A comprehensive guide for researchers on the cellular effects of Albiflorin (B1665693), the parent compound of 4-O-Galloylalbiflorin, due to the limited availability of direct data on the galloylated form. This guide provides a comparative analysis of Albiflorin's bioactivities across different cell lines, supported by experimental data and detailed protocols.
Currently, there is a notable scarcity of published research specifically investigating the effects of this compound in different cell lines. However, extensive studies on its parent compound, Albiflorin, provide valuable insights into its potential biological activities. This guide focuses on the reproducible effects of Albiflorin across various cell lines, offering a comparative framework for researchers. The data presented here is based on studies of Albiflorin and is intended to serve as a foundational resource for investigating this compound.
Anti-Inflammatory Effects of Albiflorin
Albiflorin has demonstrated consistent anti-inflammatory properties across different macrophage cell lines. These effects are primarily mediated through the inhibition of key inflammatory mediators.
Quantitative Data Summary: Anti-Inflammatory Effects of Albiflorin
| Cell Line | Treatment | Key Findings | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | - Inhibition of Nitric Oxide (NO) production (IC50: 1.3 x 10⁻² mol/L)- Inhibition of Prostaglandin E2 (PGE2) production (12.94% inhibition)- Inhibition of Tumor Necrosis Factor-α (TNF-α) production (15.29% inhibition)- Inhibition of Interleukin-6 (IL-6) production (10.78% inhibition)- Reduced protein expression of Cyclooxygenase-2 (COX-2) (17.21% reduction)- Reduced gene expression of inducible Nitric Oxide Synthase (iNOS) (58.36% inhibition), COX-2 (47.64% inhibition), and IL-6 (50.70% inhibition) | [1] |
| PC12 | Oxygen–glucose deprivation/reoxygenation (OGD/R) | - Significantly reduced mRNA expression levels of IL-1β, IL-6, and TNF-α at concentrations of 5, 10, and 20 μM. | [2] |
Experimental Protocol: Assessment of Anti-Inflammatory Activity in RAW 264.7 Cells
This protocol outlines the methodology used to determine the anti-inflammatory effects of Albiflorin in LPS-induced RAW 264.7 macrophage cells.[1]
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of Albiflorin for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
PGE2, TNF-α, and IL-6 Measurement: The levels of these pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: The protein expression levels of COX-2 are determined by Western blotting using specific antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): The gene expression levels of iNOS, COX-2, TNF-α, and IL-6 are measured by qRT-PCR using specific primers.
Signaling Pathway: Albiflorin's Anti-Inflammatory Mechanism
The anti-inflammatory effects of Albiflorin are, in part, mediated by the downregulation of pro-inflammatory signaling pathways.
Caption: Albiflorin inhibits the LPS-induced inflammatory response by targeting the NF-κB signaling pathway.
Neuroprotective Effects of Albiflorin
Albiflorin has shown promise in protecting neuronal cells from various insults, suggesting its potential in neurodegenerative disease research.
Quantitative Data Summary: Neuroprotective Effects of Albiflorin
| Cell Line | Treatment | Key Findings | Reference |
| PC12 | Aβ₂₅₋₃₅-induced | - Improved cell viability at concentrations of 25, 50, 75, and 100 μM.- Inhibition of apoptosis via the MAPK/ERK pathway. | [2] |
| HEK293 (transfected with hSERT, hDAT, hNET) | - | - Inhibited the activities of Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).- Kᵢ values for inhibition of [³H]-5-HT, [³H]-NE, and [³H]-DA uptake were 2.36 ± 0.24 nM, 0.36 ± 0.08 nM, and 2236 ± 25 nM, respectively. | [3] |
Experimental Protocol: Evaluation of Neuroprotective Effects in PC12 Cells
This protocol describes the methodology to assess the neuroprotective effects of Albiflorin against Aβ₂₅₋₃₅-induced toxicity in PC12 cells.[2]
-
Cell Culture: PC12 cells are maintained in an appropriate culture medium and conditions.
-
Induction of Neurotoxicity: Cells are exposed to amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅) to induce a model of Alzheimer's disease-like pathology.
-
Treatment: Different concentrations of Albiflorin are added to the cell cultures along with Aβ₂₅₋₃₅.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay, which measures the metabolic activity of the cells.
-
Apoptosis Assay: Apoptosis can be evaluated using methods such as Annexin V/PI staining followed by flow cytometry.
-
Western Blot Analysis: The protein expression levels of key components of the MAPK/ERK signaling pathway are analyzed by Western blotting.
Signaling Pathway: Albiflorin's Neuroprotective Mechanism
Albiflorin's neuroprotective effects are associated with the modulation of cell survival pathways.
Caption: Albiflorin promotes neuronal cell survival by modulating the MAPK/ERK signaling pathway.
Hepatoprotective Effects of Albiflorin
Albiflorin has also been shown to exert protective effects on liver cells, particularly in the context of liver fibrosis.
Quantitative Data Summary: Hepatoprotective Effects of Albiflorin
| Cell Line | Treatment | Key Findings | Reference |
| LX-2 (human hepatic stellate cell line) | TGF-β1-induced | - Inhibited cell activation.- Reduced the expression of α-SMA and collagen I. | [4][5] |
Experimental Protocol: Assessment of Anti-Fibrotic Effects in LX-2 Cells
This protocol details the methodology for studying the anti-fibrotic effects of Albiflorin on human hepatic stellate cells.[4][5]
-
Cell Culture: LX-2 cells are cultured in a suitable medium.
-
Induction of Fibrosis: Cells are treated with Transforming Growth Factor-beta 1 (TGF-β1) to induce an in vitro model of liver fibrosis.
-
Treatment: Various concentrations of Albiflorin are co-administered with TGF-β1.
-
Western Blot Analysis: The protein expression levels of alpha-smooth muscle actin (α-SMA) and collagen I, markers of hepatic stellate cell activation, are determined by Western blotting.
Signaling Pathway: Albiflorin's Anti-Fibrotic Mechanism
Albiflorin's hepatoprotective effects involve the inhibition of pathways leading to liver fibrosis.
Caption: Albiflorin inhibits TGF-β1-induced activation of hepatic stellate cells, reducing fibrosis markers.
Conclusion
The available evidence on Albiflorin demonstrates its reproducible anti-inflammatory, neuroprotective, and hepatoprotective effects across various cell lines. While direct studies on this compound are needed, the data on Albiflorin provides a strong foundation for future research. The addition of a galloyl group may potentially enhance the observed bioactivities, a hypothesis that warrants further investigation. Researchers are encouraged to use the provided protocols and comparative data as a guide for designing experiments to elucidate the specific effects of this compound.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor and transporter binding and activity profiles of albiflorin extracted from Radix paeoniae Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice [frontiersin.org]
- 5. Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of 4-O-Galloylalbiflorin with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of 4-O-Galloylalbiflorin with other compounds is not extensively documented in publicly available research, its known biological activities provide a strong foundation for exploring potential synergistic combinations. This guide outlines a framework for assessing such synergies, details relevant experimental protocols, and presents hypothetical data to illustrate the comparison process.
Biological Profile of this compound: Basis for Synergistic Strategies
This compound is a natural compound that, like many flavonoids, is presumed to possess a range of biological activities. Flavonoids are known for their antioxidative, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] These effects often stem from their ability to modulate various signaling pathways. The potential for synergistic interactions arises from combining this compound with compounds that target complementary or related pathways, potentially leading to enhanced therapeutic efficacy and reduced side effects.
Potential therapeutic areas for synergistic combinations include:
-
Oncology: Combining with chemotherapy or targeted therapy to enhance cytotoxicity in cancer cells.
-
Inflammatory Diseases: Co-administration with anti-inflammatory drugs to achieve greater suppression of inflammatory responses.
-
Infectious Diseases: Use with antibiotics to potentiate antimicrobial activity.
Experimental Protocols for Assessing Synergy
A robust assessment of synergistic effects requires a combination of in vitro and in vivo studies.
2.1. In Vitro Synergy Assessment
-
Cell Viability and Cytotoxicity Assays:
-
Protocol:
-
Culture target cells (e.g., cancer cell lines, immune cells) in 96-well plates.
-
Treat cells with a range of concentrations of this compound, the combination compound, and the combination of both.
-
After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combination.
-
-
-
Combination Index (CI) Analysis:
-
Protocol:
-
Based on the IC50 values, design a fixed-ratio or non-fixed-ratio combination experiment.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
-
Isobologram Analysis:
-
Protocol:
-
Plot the concentrations of the two compounds that produce a specific effect level (e.g., 50% inhibition).
-
The line connecting the IC50 values of the individual compounds is the line of additivity.
-
Data points falling below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.
-
-
2.2. In Vivo Synergy Assessment
-
Animal Models:
-
Protocol:
-
Utilize relevant animal models for the disease of interest (e.g., tumor xenografts for cancer, collagen-induced arthritis for inflammation).
-
Administer this compound, the combination compound, and the combination at doses determined from in vitro studies and preliminary in vivo toxicity assessments.
-
Monitor disease progression, tumor volume, inflammatory markers, or other relevant endpoints.
-
Assess toxicity through body weight measurements and histological analysis of major organs.
-
-
Data Presentation: Hypothetical Synergistic Effects
The following tables present hypothetical data to illustrate how the synergistic effects of this compound with a generic Compound X could be summarized.
Table 1: In Vitro Cytotoxicity of this compound and Compound X in A549 Lung Cancer Cells
| Treatment | IC50 (µM) |
| This compound | 50 |
| Compound X | 25 |
| Combination (1:1 ratio) | 15 |
Table 2: Combination Index (CI) Values for this compound and Compound X in A549 Cells
| Fraction Affected (Fa) | CI Value | Interaction |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.60 | Synergy |
| 0.75 | 0.45 | Strong Synergy |
| 0.90 | 0.30 | Very Strong Synergy |
Table 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 120 | - |
| This compound (20 mg/kg) | 1100 ± 95 | 26.7% |
| Compound X (10 mg/kg) | 950 ± 80 | 36.7% |
| Combination | 450 ± 50 | 70.0% |
Visualization of Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergistic effects.
Diagram 2: Hypothetical Signaling Pathway for Synergistic Action
Caption: Potential synergistic mechanism targeting PI3K/Akt and NF-κB pathways.
Diagram 3: Logical Relationship of Synergistic Interaction
Caption: Logical flow of synergistic action through distinct pathway inhibition.
Conclusion
While specific data on the synergistic effects of this compound is currently limited, its known biological activities suggest significant potential for combination therapies. The experimental and analytical frameworks presented in this guide provide a comprehensive approach for researchers to systematically investigate and validate these potential synergies. The use of structured data presentation and clear visualizations of workflows and mechanisms will be crucial for disseminating findings and advancing the development of novel therapeutic strategies.
References
Safety Operating Guide
Proper Disposal of 4-O-Galloylalbiflorin: A Guide for Laboratory Professionals
For immediate release:
Core Principles of Chemical Waste Management
The disposal of 4-O-Galloylalbiflorin should align with established guidelines for hazardous chemical waste. Key principles include waste minimization, proper segregation, secure containment, and clear labeling to prevent accidental exposure and ensure compliant disposal.
Step-by-Step Disposal Protocol for this compound
Follow these procedures for the safe disposal of this compound and associated materials:
1. Waste Identification and Segregation:
-
Treat all solid this compound and any solutions containing it as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams such as non-hazardous materials, sharps, and biological waste.
-
Incompatible chemicals must be stored separately to prevent dangerous reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealable, shatter-resistant container.
-
Do not mix with other solvent wastes unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
Dispose of any items contaminated with this compound, such as gloves, weighing papers, and pipette tips, as hazardous solid waste.
-
4. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
5. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and direct sunlight.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Solutions for Neutralization | Between 5.5 and 9.5 for non-hazardous corrosive waste. | [1] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. | General Lab Safety |
| P-listed Chemical Container Rinsing | Must be triple rinsed with a suitable solvent. | [2] |
Note: While this compound is not currently a P-listed chemical, adopting stringent practices is recommended.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 4-O-Galloylalbiflorin
Personal Protective Equipment (PPE)
The correct selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to 4-O-Galloylalbiflorin. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles that could cause eye irritation or injury.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3] | Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used.[1][3] |
| Body Protection | A laboratory coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[1][3] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or situations with a high potential for splashes, a chemical-resistant suit offers more comprehensive protection.[1][3] |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[1][3] | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or when creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for minimizing risks. The following step-by-step guide outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Review Safety Data Sheets: Before commencing work, review the SDS for all chemicals and solvents to be used in the procedure.
2. Handling the Compound:
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersal of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[4][5] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][5][6]
3. Spill Management:
-
Small Spills: For small spills, carefully wipe up the material with an absorbent pad. Clean the area with an appropriate solvent and then soap and water.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures. If it is safe to do so, contain the spill to prevent it from spreading.
-
Contaminated Materials: All materials used for cleaning up spills should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. msds.carboline.com [msds.carboline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
